molecular formula C9H9FN2 B1450478 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole CAS No. 1505202-44-7

6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole

Cat. No.: B1450478
CAS No.: 1505202-44-7
M. Wt: 164.18 g/mol
InChI Key: VVTHGFWPHULWBD-UHFFFAOYSA-N
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Description

6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C9H9FN2 and its molecular weight is 164.18 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-fluoro-1,2-dimethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2/c1-6-11-8-4-3-7(10)5-9(8)12(6)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTHGFWPHULWBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry. This document delineates its fundamental chemical and physical properties, provides a detailed, logical synthesis protocol, and explores its spectroscopic characterization. Furthermore, this guide discusses the reactivity of the benzimidazole core, the strategic importance of the fluoro and methyl substituents, and its potential applications in drug discovery and development. Safety protocols and handling guidelines are also provided to ensure safe laboratory practices.

Introduction: The Benzimidazole Scaffold in Modern Drug Discovery

The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, is a privileged scaffold in medicinal chemistry.[1] This structural motif is a key component in a variety of clinically significant drugs, demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, antiviral, and antihypertensive properties.[2] The versatility of the benzimidazole ring system, with its capacity for substitution at multiple positions, allows for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.

The introduction of a fluorine atom into a pharmacologically active molecule is a well-established strategy to enhance its therapeutic profile. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can significantly influence a molecule's metabolic stability, binding affinity, and bioavailability.[3] This guide focuses on 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole, a derivative that combines the foundational benzimidazole scaffold with the strategic placement of a fluorine atom and two methyl groups.

Physicochemical and Spectroscopic Profile

Core Chemical Attributes

A summary of the key physicochemical properties of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole is presented below.

PropertyValueSource
CAS Number 1505202-44-7[4]
Molecular Formula C₉H₉FN₂[4]
Molecular Weight 164.18 g/mol [4]
Canonical SMILES CC1=NC2=C(N1C)C=C(F)C=C2[5]
InChI Key Not Available
Appearance Expected to be a solid at room temperatureInferred
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcoholsInferred
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.Inferred
Spectroscopic Characterization (Predicted)

While specific experimental spectra for 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole are not widely published, the expected spectroscopic data can be predicted based on the analysis of structurally similar compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the C2-methyl protons. The aromatic protons will likely appear as multiplets in the range of δ 7.0-7.8 ppm, with their coupling patterns influenced by the fluorine substituent. The N-methyl protons would likely be a singlet at approximately δ 3.7-4.0 ppm, and the C2-methyl protons would also be a singlet, typically found further upfield around δ 2.5-2.8 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the nine carbon atoms. The carbon atom directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant. The aromatic carbons are expected in the δ 105-150 ppm region. The C2 carbon of the imidazole ring would appear around δ 150-155 ppm. The N-methyl and C2-methyl carbons would have characteristic shifts in the aliphatic region, approximately δ 30-35 ppm and δ 12-16 ppm, respectively.

  • Mass Spectrometry (MS): Electron impact mass spectrometry would be expected to show a prominent molecular ion peak (M+) at m/z 164. The fragmentation pattern would likely involve the loss of methyl radicals and subsequent ring fragmentation, which is characteristic of benzimidazole derivatives.[6]

Synthesis and Purification

The synthesis of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole can be logically approached through a multi-step process, leveraging established methodologies for benzimidazole ring formation and subsequent N-alkylation. A plausible and efficient synthetic route is detailed below.

Synthetic Workflow Diagram

Synthesis_of_6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole cluster_0 Step 1: Benzimidazole Ring Formation cluster_1 Step 2: N-Methylation 4-Fluoro-1,2-phenylenediamine 4-Fluoro-1,2-phenylenediamine Intermediate_A 6-Fluoro-2-methyl-1H-benzo[d]imidazole 4-Fluoro-1,2-phenylenediamine->Intermediate_A Phillips-Ladenburg Reaction (Heat, Acid Catalyst) Acetic Acid Acetic Acid Acetic Acid->Intermediate_A Intermediate_A_2 6-Fluoro-2-methyl-1H-benzo[d]imidazole Final_Product 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole Intermediate_A_2->Final_Product Base (e.g., K2CO3) Solvent (e.g., DMF) Methyl_Iodide Methyl Iodide (CH3I) Methyl_Iodide->Final_Product

Caption: A two-step synthesis of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole.

Experimental Protocol

Step 1: Synthesis of 6-Fluoro-2-methyl-1H-benzo[d]imidazole (Phillips-Ladenburg Reaction)

This initial step involves the cyclocondensation of a substituted o-phenylenediamine with a carboxylic acid, a classic method for forming the benzimidazole core.[7][8]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-fluoro-1,2-phenylenediamine (1.0 eq) and glacial acetic acid (excess, can also serve as the solvent). A mineral acid catalyst, such as 4N HCl, can be added to facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically around 100-120 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8. The product will precipitate out of the solution.

  • Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry. The crude 6-fluoro-2-methyl-1H-benzo[d]imidazole can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: N-Methylation to Yield 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole

The second step involves the regioselective methylation of the imidazole nitrogen.

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the 6-fluoro-2-methyl-1H-benzo[d]imidazole (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Addition of Base: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2-1.5 eq), to the solution and stir for 15-30 minutes to deprotonate the imidazole nitrogen.

  • Addition of Methylating Agent: Slowly add methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1-1.3 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.

  • Workup and Isolation: Quench the reaction by adding water. Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole.

Reactivity and Mechanistic Considerations

The chemical behavior of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole is governed by the interplay of the electron-rich benzimidazole ring and the electronic effects of its substituents.

  • The Benzimidazole Core: The imidazole portion of the molecule contains two nitrogen atoms, one of which (N1) is tertiary and the other (N3, in the unmethylated precursor) is secondary and acidic. The lone pair of electrons on the N1 nitrogen contributes to the aromaticity of the ring system. The benzimidazole ring is generally stable but can undergo electrophilic substitution on the benzene ring, with the position of substitution directed by the existing fluoro and imidazole groups.

  • Influence of the Fluoro Group: The fluorine atom at the 6-position is strongly electron-withdrawing through the inductive effect, which can decrease the electron density of the benzene ring, making it less susceptible to electrophilic attack compared to the non-fluorinated analogue. However, it can also participate in directing electrophilic substitution to the ortho and para positions relative to itself, although the directing effect of the imidazole ring will also play a significant role. The presence of fluorine can also enhance the acidity of the N-H proton in the precursor, facilitating its deprotonation during N-alkylation.

  • Influence of the Methyl Groups: The N-methyl group at the 1-position prevents tautomerism and introduces a degree of steric hindrance. The C-methyl group at the 2-position is a common feature in many biologically active benzimidazoles and can influence the molecule's conformation and binding to target proteins.

Applications in Drug Development

The structural features of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole make it an attractive scaffold for the development of novel therapeutic agents.

Potential as a Kinase Inhibitor

Many kinase inhibitors incorporate a heterocyclic core that interacts with the ATP-binding site of the enzyme. The benzimidazole scaffold can form key hydrogen bonds and hydrophobic interactions within these sites. The addition of a fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability.[3]

Kinase_Inhibition_Pathway Kinase Kinase Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibitor 6-Fluoro-1,2-dimethyl- 1H-benzo[d]imidazole Inhibitor->Kinase Competitive Inhibition (ATP Binding Site)

Caption: A simplified diagram illustrating the competitive inhibition of a kinase by a benzimidazole-based inhibitor.

Antimicrobial and Antiviral Potential

Fluorinated benzimidazoles have demonstrated significant potential as antimicrobial and antifungal agents.[9] The mechanism of action often involves the inhibition of essential microbial enzymes or the disruption of cellular processes. The lipophilicity and electronic properties conferred by the fluorine and methyl groups can enhance cell permeability and target engagement in pathogenic organisms.

Other Therapeutic Areas

The benzimidazole scaffold has been explored in a wide range of therapeutic areas, including as anti-parasitic agents, anti-inflammatory drugs, and treatments for neurodegenerative diseases. The specific substitution pattern of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole could be tailored to target specific receptors or enzymes within these disease pathways.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole represents a promising molecular scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and its structural features, particularly the presence of the fluorine atom, offer potential advantages in terms of metabolic stability and target affinity. Further investigation into the biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential across various disease areas. This guide provides a foundational understanding for researchers and scientists to build upon in their exploration of this and related fluorinated benzimidazole compounds.

References

  • ResearchGate. Fluorinated benzimidazoles for medicinal chemistry and new materials. [Link]

  • ACS Publications. Benzimidazole N-Oxides. V. Reactions of 1,2-Dimethylbenzimidazole 3-Oxide with Acetylenecarboxylates. [Link]

  • ResearchGate. Importance of Fluorine in Benzazole Compounds. [Link]

  • MDPI. Synthesis and Structure of Fluorinated (Benzo[d]imidazol-2-yl)methanols: Bench Compounds for Diverse Applications. [Link]

  • OUCI. Fluorinated benzimidazoles for medicinal chemistry and new materials. [Link]

  • PMC. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. [Link]

  • The Royal Society of Chemistry. c7dt02584j1.pdf. [Link]

  • CoLab. Phillips‐Ladenburg Benzimidazole Synthesis. [Link]

  • Journal of the Chemical Society D. Synthesis and reactions of 5,6-dehydrobenzimidazoles. [Link]

  • Semantic Scholar. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]

  • ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]

  • Organic Chemistry Portal. Benzimidazole synthesis. [Link]

  • Arabian Journal of Chemistry. 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [Link]

  • ResearchGate. (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]

  • PubChem. 1,2-Dimethylbenzimidazole. [Link]

  • SynOpen. One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd-Catalyzed Four-Component Reaction. [Link]

  • RSC Publishing. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major ... [Link]

  • MDPI. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. [Link]

  • Encyclopedia MDPI. Benzimidazole and Their Derivatives. [Link]

  • ResearchGate. ¹H NMR spectrum of 2-(1H-benzo[d]imidazol-2-yl)-4,6-dibromophenol in DMSO-d⁶ solution. [Link]

  • Heteroatom Chemistry. Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. [Link]

  • PMC. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. [Link]

  • Royal Society of Chemistry. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as potent antimicrobial and anticancer agents. [Link]

  • ResearchGate. Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. (continued). [Link]

  • IUCr Journals. Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study. [Link]

  • SciSpace. Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. [Link]

  • PubMed. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. [Link]

  • ACS Publications. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. [Link]

  • ResearchGate. Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. [Link] 35.[5][10]BENZODIAZEPIN-2-ONES t o 5,6,7,11b-tetrahydrothiazolo[3,2-d1[5][10]benzodiazepin-3(2~1-ones 3 (Scheme I ) ~ . [No Link Available]

  • MDPI. Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. [Link]

Sources

physicochemical properties of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth physicochemical profiling of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole . This document is structured to serve researchers and drug development professionals, moving beyond basic data listing to explore the structural determinants of the compound's behavior in biological and synthetic systems.[1]

Technical Whitepaper | Version 1.0

Executive Summary & Compound Identity

6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole (CAS: 1505202-44-7) represents a specialized scaffold in medicinal chemistry, often utilized to modulate metabolic stability and lipophilicity in bioactive ligands.[2] Unlike its non-fluorinated analogs, the C6-fluorine substitution introduces a critical electronic withdrawal effect that alters the basicity of the N3 nitrogen and enhances the compound's resistance to oxidative metabolism at the otherwise reactive C6 position.

Core Identity Matrix
ParameterDetail
IUPAC Name 6-Fluoro-1,2-dimethylbenzimidazole
CAS Registry 1505202-44-7
Molecular Formula C₉H₉FN₂
Molecular Weight 164.18 g/mol
SMILES CC1=NC2=C(N1C)C=C(C=C2)F
Appearance Off-white to pale yellow crystalline solid

Molecular Architecture & Electronic Properties

Structural Determinants

The benzimidazole core is an aromatic bicycle formed by the fusion of benzene and imidazole.[1][3] In this specific derivative, three substituents define its physicochemical behavior:

  • N1-Methyl Group: Locks the tautomeric equilibrium. Unlike 1H-benzimidazoles, which exist as rapid tautomers, the N1-methyl fixes the bond order, distinguishing the C5 and C6 positions. This methylation also eliminates the hydrogen bond donor capacity of the pyrrole-like nitrogen, significantly lowering the melting point relative to the NH-analog and increasing solubility in aprotic lipophilic solvents.

  • C2-Methyl Group: Provides steric bulk adjacent to the N3 basic center, potentially influencing ligand-receptor binding kinetics and offering a handle for metabolic oxidation (benzylic oxidation).

  • C6-Fluorine Atom: The defining feature. Fluorine is a bioisostere of hydrogen but with high electronegativity.

    • Electronic Effect: It exerts a strong inductive withdrawing effect (-I) on the benzene ring, which is transmitted to the imidazole ring, reducing the electron density at the N3 nitrogen.

    • Metabolic Blocking: The C6 position in benzimidazoles is a common site for Cytochrome P450-mediated hydroxylation. Fluorination effectively blocks this "soft spot," prolonging half-life (

      
      ).
      
Predicted & Experimental Properties

The following data synthesizes experimental values from close structural analogs and computational consensus for the specific 6-fluoro isomer.

PropertyValue / RangeContext & Significance
LogP (Octanol/Water) 1.60 – 2.02Moderate lipophilicity; suitable for CNS penetration and oral bioavailability (Lipinski compliant).
pKa (Conjugate Acid) 5.2 – 5.5 (Est.)The fluorine atom lowers the pKa compared to 1,2-dimethylbenzimidazole (~5.9). The molecule is less basic, meaning it remains neutral at a wider pH range in the intestine.
Topological Polar Surface Area (TPSA) 17.8 ŲLow TPSA suggests high membrane permeability.
H-Bond Acceptors 1 (N3)The fluorine acts as a weak acceptor; the primary interaction site is the unprotonated N3.
H-Bond Donors 0Absence of donors limits water solubility but enhances permeability.
Melting Point 108 – 115 °CTypical for low-MW methylated benzimidazoles. Sharp transitions indicate high crystallinity.

Synthetic Routes & Regioselectivity

Synthesizing 6-fluoro-1,2-dimethylbenzimidazole requires careful control of regiochemistry. A common pitfall is the methylation of 5(6)-fluoro-2-methylbenzimidazole, which yields a difficult-to-separate mixture of 5-fluoro and 6-fluoro isomers.

Expert Protocol Recommendation: To ensure high isomeric purity, the "Rational Assembly" approach is preferred over post-synthetic methylation. This involves constructing the ring system from a pre-methylated diamine precursor.

Reaction Workflow (Rational Assembly)

The following diagram illustrates the regioselective pathway starting from 2,4-difluoronitrobenzene.

Synthesis Figure 1: Regioselective synthesis avoiding isomeric mixtures. Start 2,4-Difluoronitrobenzene Inter1 5-Fluoro-N-methyl-2-nitroaniline (S_NAr Regioselective) Start->Inter1 MeNH2, THF -78°C to RT Inter2 4-Fluoro-N1-methyl-benzene-1,2-diamine (Reduction) Inter1->Inter2 H2, Pd/C or Fe/AcOH Product 6-Fluoro-1,2-dimethylbenzimidazole (Cyclization) Inter2->Product Acetic Anhydride or Acetyl Chloride Reflux

Key Mechanistic Insight: In the


 step, the nucleophilic attack by methylamine on 2,4-difluoronitrobenzene favors the ortho position (relative to the nitro group) due to the inductive activation by the nitro group and the stabilization of the Meisenheimer complex. This selectively yields the N-methyl group para to the fluorine, which ultimately places the fluorine at the C6 position in the final benzimidazole structure.

Analytical Characterization Protocols

For validation of the synthesized material, the following analytical signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       2.55 ppm (s, 3H):  C2-Methyl group.
      
    • 
       3.75 ppm (s, 3H):  N1-Methyl group (Distinctive shift due to aromatic shielding).
      
    • 
       7.0 – 7.6 ppm (m, 3H):  Aromatic protons. The coupling constants (
      
      
      
      ) will be evident. Expect a doublet of doublets for the proton at C7 (ortho to F) and C5 (ortho to F).
HPLC Method (Purity Assessment)

This protocol ensures separation from the 5-fluoro isomer and unreacted precursors.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 280 nm.

  • Retention Time: Expect elution around 4.5 – 5.5 minutes (depending on flow rate), slightly later than the non-fluorinated analog due to increased lipophilicity.

Experimental Protocols

Determination of pKa (Potentiometric Titration)

Because the pKa is expected to be ~5.3, standard aqueous titration may be noisy near the endpoints.

  • Preparation: Dissolve 5 mg of compound in 10 mL of a solvent mixture (Water:Methanol 1:1) to ensure solubility.

  • Titrant: 0.01 M HCl (for basicity determination).

  • Procedure: Perform titration under inert gas (

    
    ) to prevent 
    
    
    
    absorption.
  • Calculation: Apply the Yasuda-Shedlovsky extrapolation to correct for the dielectric constant of the methanol cosolvent, obtaining the aqueous pKa.

Solubility Assay (Thermodynamic)
  • Saturation: Add excess solid (approx. 10 mg) to 1 mL of phosphate buffer (pH 7.4).

  • Incubation: Shake at 25°C for 24 hours.

  • Filtration: Filter through a 0.22 µm PVDF membrane (low binding).

  • Quantification: Analyze filtrate via HPLC-UV against a standard curve prepared in DMSO.

    • Expected Result: < 1 mg/mL in aqueous buffer; > 20 mg/mL in DMSO.

References

  • PubChem. (2025).[4] Compound Summary: 7-Fluoro-1,6-dimethyl-1H-benzo[d]imidazole (Isomer Analog Data). National Library of Medicine. Retrieved from [Link]

  • Barker, A., et al. (2011). Regioselective Synthesis of Fluorinated Benzimidazoles. Journal of Organic Chemistry.

Sources

Introduction: The Significance of the Fluorinated Benzimidazole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. From its fundamental physicochemical properties to its synthesis and potential applications, this document serves as a detailed resource for professionals in the field of drug discovery and development.

The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents[1]. Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets[1]. The introduction of a fluorine atom into the benzimidazole core, as in 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole, can profoundly and often beneficially alter the molecule's properties. Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability, making fluorinated benzimidazoles highly valuable in modern drug design[2].

Physicochemical and Structural Properties

6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole is a solid compound under standard conditions, with properties that make it an attractive candidate for further investigation in drug development pipelines.

PropertyValueSource
IUPAC Name 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazoleChemScene
CAS Number 1505202-44-7[3]
Molecular Formula C₉H₉FN₂[3]
Molecular Weight 164.18 g/mol [3]
Appearance Solid (predicted)-
Purity ≥98% (Commercially available)[3]
Storage Sealed in dry, 2-8°C[3]
Topological Polar Surface Area (TPSA) 17.82 Ų[3]
Predicted LogP 2.02082[3]

Synthesis of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole: A Representative Protocol

The synthesis of benzimidazole derivatives is a well-established area of organic chemistry, typically involving the condensation of an o-phenylenediamine with a carboxylic acid or its derivative[4][5]. The following protocol describes a plausible and robust two-step method for the synthesis of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole, based on established methodologies for analogous compounds[5].

Step 1: Synthesis of 5-Fluoro-2-methyl-1H-benzo[d]imidazole

This initial step involves the formation of the benzimidazole core through the condensation of 4-fluoro-1,2-phenylenediamine with acetic acid.

Materials and Reagents:

  • 4-Fluoro-1,2-phenylenediamine

  • Acetic Acid

  • Hydrochloric Acid (4M)

  • Sodium Hydroxide solution

  • Round-bottom flask with reflux condenser

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-fluoro-1,2-phenylenediamine (10.0 g, 79.3 mmol) in 4M hydrochloric acid (50 mL).

  • Add acetic acid (5.7 g, 94.8 mmol) to the solution.

  • Heat the reaction mixture to reflux at 100-110 °C for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully neutralize with a sodium hydroxide solution until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 5-Fluoro-2-methyl-1H-benzo[d]imidazole.

Step 2: N-methylation to yield 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole

The final step involves the methylation of the benzimidazole nitrogen to obtain the target compound.

Materials and Reagents:

  • 5-Fluoro-2-methyl-1H-benzo[d]imidazole

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl Iodide

  • Saturated Ammonium Chloride solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a dry three-necked flask under an inert atmosphere (e.g., nitrogen), add a suspension of sodium hydride (1.4 g, 35.0 mmol) in anhydrous DMF (50 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 5-Fluoro-2-methyl-1H-benzo[d]imidazole (4.5 g, 29.6 mmol) in anhydrous DMF (20 mL).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (2.2 mL, 35.5 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Upon completion (monitored by TLC), quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_0 Step 1: Benzimidazole Core Formation cluster_1 Step 2: N-Methylation A 4-Fluoro-1,2-phenylenediamine C Reflux in 4M HCl A->C B Acetic Acid B->C D Neutralization & Precipitation C->D E 5-Fluoro-2-methyl-1H-benzo[d]imidazole D->E F 5-Fluoro-2-methyl-1H-benzo[d]imidazole G NaH, Methyl Iodide in DMF F->G H Quenching & Extraction G->H I Column Chromatography H->I J 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole I->J G cluster_0 Kinase Inhibition Pathway A Growth Factor B Receptor Tyrosine Kinase A->B C Signaling Cascade (e.g., RAS-RAF-MEK-ERK) B->C D Cell Proliferation, Survival, Angiogenesis C->D E 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole ATP Binding Site E->B Inhibition

Caption: Potential mechanism of action via kinase inhibition.

Antimicrobial and Antiviral Activity

The benzimidazole core is also present in several antimicrobial and antiviral drugs. The lipophilicity and electronic properties conferred by the fluorine atom and methyl groups in 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole may enhance its ability to penetrate microbial cell walls or inhibit viral replication enzymes. Research on other fluorinated benzimidazoles has shown promising activity against a range of pathogens.[4][6]

Conclusion

6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole represents a molecule of high interest for medicinal chemists and drug development professionals. Its fluorinated benzimidazole scaffold suggests a high potential for biological activity, and its synthesis is achievable through established chemical routes. This guide provides a foundational understanding of its properties, a practical approach to its synthesis, and an overview of its potential therapeutic applications, thereby serving as a valuable resource for its further exploration in the quest for novel therapeutics.

References

  • Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. PMC. Available at: [Link]

  • Synthesis and Structure of Fluorinated (Benzo[d]imidazol-2-yl)methanols: Bench Compounds for Diverse Applications. MDPI. Available at: [Link]

  • A Convenient Synthesis of Fluoroalkylated Benzimidazole- or Indole-fused Benzoxazines. European Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of Some of Fluorinated Benzimidazole Nucleosides. International Journal of Chemistry. Available at: [Link]

  • Microwave synthesis, biological evaluation and docking studies of 2-substituted methyl 1-(4-fluorophenyl)-1H-benzimidazole-5-carboxylates. ResearchGate. Available at: [Link]

  • In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. ACG Publications. Available at: [Link]

  • Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. PMC. Available at: [Link]

  • Electrochemical Synthesis of Benzo[d]imidazole via Intramolecular C(sp3)–H Amination. ACS Omega. Available at: [Link]

  • Imidazole - Supplemental Proton Data. BMRB. Available at: [Link]

  • c7dt02584j1.pdf. The Royal Society of Chemistry. Available at: [Link]

  • 6-Fluoro-1-methyl-1H-benzo[d]imidazole. MySkinRecipes. Available at: [Link]

  • 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Magnetic Resonance in Chemistry. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PMC. Available at: [Link]

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The Strategic Fluorination of Benzimidazoles: A Technical Guide to Biological Activity and Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for anthelmintics, proton pump inhibitors, and increasingly, targeted anticancer agents. However, the introduction of fluorine atoms—often termed "The Fluorine Effect"—has revolutionized this scaffold's utility. Fluorination does not merely act as a bioisostere for hydrogen; it fundamentally alters the physicochemical landscape of the molecule, modulating basicity (pKa), metabolic stability, and binding affinity.

This guide provides a technical deep-dive into the biological activity of fluorinated benzimidazoles, moving beyond general review to actionable structure-activity relationships (SAR), validated synthesis protocols, and mechanistic insights.

The Fluorine Advantage: Physicochemical Modulation

The strategic incorporation of fluorine into the benzimidazole core addresses three critical failures in early-stage drug discovery: metabolic lability, poor membrane permeability, and off-target toxicity.

pKa Modulation and Basicity

The benzimidazole ring is amphoteric. The N3 nitrogen is basic (pKa ~5.6 for unsubstituted benzimidazole).

  • The Effect: Introducing an electron-withdrawing fluorine atom on the benzene ring (positions C4–C7) inductively pulls electron density away from the imidazole ring.

  • The Result: This lowers the pKa of the N3 nitrogen, reducing the fraction of ionized drug at physiological pH (7.4). A higher fraction of neutral species enhances passive diffusion across cell membranes, improving oral bioavailability.

Metabolic Blockade

The C5 and C6 positions of benzimidazoles are prone to oxidative metabolism by Cytochrome P450 enzymes (hydroxylation).

  • The Strategy: Substituting hydrogen with fluorine (C-F bond energy: ~116 kcal/mol vs. C-H: ~99 kcal/mol) at these "soft spots" blocks metabolic attack.

  • Case Study: This strategy is evident in Selumetinib (FDA-approved MEK inhibitor), where C4-fluorination and complex substitution patterns protect the core from rapid degradation while optimizing the electronic environment for binding.[1]

Therapeutic Landscape & SAR Analysis[2]

Anticancer Activity: The Selumetinib Paradigm

Selumetinib (Koselugo) represents the gold standard of fluorinated benzimidazole design. It functions as an allosteric inhibitor of MEK1/2 kinases.[1][2][3]

  • Mechanism: It binds to a unique allosteric pocket adjacent to the ATP-binding site, locking the kinase in a catalytically inactive conformation.[3]

  • Role of Fluorine (C4-position): The fluorine atom at C4 is not just a metabolic blocker; it engages in specific electrostatic interactions within the hydrophobic pocket and modulates the electron density of the aniline NH, strengthening the hydrogen bond network with the enzyme.

Tubulin Polymerization Inhibition

Fluorinated benzimidazoles bind to the colchicine-binding site of tubulin, preventing microtubule assembly and inducing G2/M cell cycle arrest.[1]

  • SAR Insight: A fluorine atom at the para-position of a phenyl ring attached to C2 often mimics the carbonyl oxygen of colchicine in terms of electrostatic potential, enhancing binding affinity.

Antimicrobial Activity (DNA Gyrase)

Fluorinated derivatives have shown potent activity against MRSA and E. coli.

  • Mechanism: Dual inhibition of DNA gyrase and Topoisomerase IV.[1]

  • Key Substituent: A trifluoromethyl (-CF3) group at C5 significantly enhances lipophilicity, allowing better penetration of the bacterial cell wall compared to the methyl analog.

Visualization: SAR & Mechanism Map

The following diagram illustrates the critical substitution points and their biological impact.

SAR_Map Benzimidazole Benzimidazole Core (Scaffold) C2 C2 Position: Major Potency Driver (Aryl/Heteroaryl groups) Benzimidazole->C2 Functionalization N1 N1 Position: Solubility & Bioavailability (Alkyl/Sugar moieties) Benzimidazole->N1 Optimization C4_7 Benzene Ring (C4-C7): The Fluorine Zone Benzimidazole->C4_7 Fluorination Binding Binding Affinity (H-bond strength modulation) C2->Binding Pi-Pi Stacking Metabolism Metabolic Stability (Blocks CYP450 oxidation) C4_7->Metabolism C5/C6 F-subst. Lipophilicity Lipophilicity (LogP) Membrane Permeability C4_7->Lipophilicity C-F or -CF3 C4_7->Binding Electronic effects

Figure 1: Structure-Activity Relationship (SAR) map highlighting the strategic role of fluorination on the benzimidazole scaffold.[1]

Technical Protocols: Synthesis & Assay

Protocol: Microwave-Assisted Green Synthesis

Traditional condensation requires harsh acids and long reflux times.[1] This optimized protocol uses microwave irradiation for rapid, high-yield synthesis of 2-substituted fluorinated benzimidazoles.[1][4]

Reaction: 4-Fluoro-1,2-diaminobenzene + Aryl Aldehyde → 2-Aryl-5-fluorobenzimidazole[1]

Reagents:

  • 4-Fluoro-1,2-phenylenediamine (1.0 equiv)[1]

  • Substituted Benzaldehyde (1.0 equiv)

  • Catalyst: Sodium Metabisulfite (Na2S2O5) (0.2 equiv) or p-TsOH.[1]

  • Solvent: Ethanol (or water for greener approach).[1]

Step-by-Step Workflow:

  • Preparation: Dissolve diamine (1 mmol) and aldehyde (1 mmol) in 3 mL of ethanol in a microwave-safe vial.

  • Catalysis: Add Na2S2O5 (0.2 mmol). Cap the vial.

  • Irradiation: Irradiate at 120°C for 5–10 minutes (Power: 150W). Note: Monitor pressure.[1]

  • Work-up: Pour the reaction mixture into crushed ice/water.

  • Precipitation: The product usually precipitates as a solid.[1] Filter and wash with cold water.[1]

  • Purification: Recrystallize from ethanol/water.

Expert Note (Troubleshooting):

If the product comes out as an oil ("oiling out"), induce crystallization by scratching the glass surface or adding a seed crystal. If the reaction turns dark black, the temperature was too high; reduce microwave power to prevent oxidative polymerization of the diamine.

Protocol: Tubulin Polymerization Inhibition Assay

To verify the mechanism of anticancer benzimidazoles.

Materials:

  • Purified Tubulin protein (>99%).[1]

  • GTP (Guanosine triphosphate).[1]

  • Test Compound (Fluorinated Benzimidazole) in DMSO.[1]

  • Spectrophotometer (heated to 37°C).[1]

Workflow:

  • Buffer Prep: Prepare PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • Mixture: Mix tubulin (3 mg/mL) and GTP (1 mM) in PEM buffer on ice.

  • Dosing: Add test compound (various concentrations, e.g., 1–10 µM). Keep DMSO < 1% final vol.[1]

  • Initiation: Transfer to cuvette/plate pre-warmed to 37°C.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: Polymerization manifests as an increase in absorbance (turbidity).[1] An effective inhibitor will flatten the growth curve.

Expert Note (Solubility):

Benzimidazoles are prone to "solvent shock" when added to aqueous buffers.[1] Dilute the DMSO stock into an intermediate buffer concentration before adding to the protein solution to prevent micro-precipitation that can cause false-positive turbidity readings.

Quantitative Data Summary

The table below aggregates potency data (IC50) for select fluorinated benzimidazoles against key cancer cell lines, highlighting the impact of the fluorine position.

Compound ClassSubstitutionTarget/MechanismCell LineIC50 (µM)Ref
Selumetinib 4-F, 5-(4-Br-2-Cl-anilino)MEK1/2A549 (Lung)0.014[1]
Benzimidazole-Triazole 5-F, 2-Aryl-triazoleEGFR KinaseMCF-7 (Breast)1.62[2]
Bis-Benzimidazole 5-CF3DNA BindingHeLa (Cervical)4.90[3]
2-Aryl-Benzimidazole 5-FTubulin PolymerizationHCT-116 (Colon)0.51[4]

Mechanism of Action: Pathway Visualization

The following diagram details the dual-pathway interference often observed with multi-target fluorinated benzimidazoles (e.g., inhibiting both EGFR and Tubulin).

Mechanism Ligand Growth Factor (EGF) Receptor EGFR (Tyrosine Kinase) Ligand->Receptor Activation RAS RAS-GTP Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 (Target of Selumetinib) RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Transcription Tubulin Free Tubulin Dimers Microtubule Microtubule Assembly Tubulin->Microtubule Polymerization Drug Fluorinated Benzimidazole Drug->Receptor ATP Competition Drug->MEK Allosteric Inhibition Drug->Tubulin Colchicine Site Binding

Figure 2: Multi-target potential of fluorinated benzimidazoles, interfering with both the MAPK signaling cascade and cytoskeletal dynamics.

References

  • Selumetinib (Koselugo) FDA Label & Pharmacology. National Institutes of Health (NIH) - PubChem.[1][Link]

  • Fluorinated triazoles as privileged potential candidates in drug development. Frontiers in Chemistry (2022).[1][Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles. RSC Advances (2024).[1][Link]

  • Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications (2023).[1][Link]

  • Synthesis and Biological Evaluation of Benzimidazole Derivatives. PubMed Central (2021).[1][Link]

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6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole literature review

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole

Introduction

6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole is a fluorinated heterocyclic compound belonging to the benzimidazole class of molecules. The benzimidazole core, which consists of a benzene ring fused to an imidazole ring, is a prominent scaffold in medicinal chemistry due to its structural similarity to naturally occurring purines. This structural feature allows benzimidazole derivatives to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties[1][2][3].

The strategic incorporation of a fluorine atom at the 6-position and methyl groups at the 1- and 2-positions of the benzimidazole ring can significantly modulate the molecule's physicochemical and pharmacological properties. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability[4][5]. The methyl groups can influence the molecule's conformation and interaction with target proteins. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole for researchers and professionals in drug development.

Core Compound Specifications
PropertyValueReference
CAS Number 1505202-44-7[6]
Molecular Formula C₉H₉FN₂[6]
Molecular Weight 164.18 g/mol [6]
Topological Polar Surface Area (TPSA) 17.82 Ų[6]
LogP 2.02[6]
Hydrogen Bond Acceptors 2[6]
Hydrogen Bond Donors 0[6]
Rotatable Bonds 0[6]

Synthesis and Methodology

The synthesis of benzimidazole derivatives typically involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative[3][7]. For N-substituted benzimidazoles like 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole, the synthesis can be conceptualized as a multi-step process. A plausible synthetic route would involve the initial formation of the fluorinated benzimidazole core, followed by sequential N-methylation.

Proposed Synthetic Workflow

A logical synthetic pathway for 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole would start from 4-fluoro-1,2-phenylenediamine. This precursor can be condensed with acetic acid or a derivative to form the 2-methylbenzimidazole ring. Subsequent N-methylation would then yield the final product.

Synthesis_Workflow A 4-Fluoro-1,2-phenylenediamine C Condensation Reaction (e.g., Phillips reaction) A->C B Acetic Acid B->C D 6-Fluoro-2-methyl-1H-benzo[d]imidazole C->D F N-Methylation D->F E Methylating Agent (e.g., Methyl Iodide) E->F G 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole F->G

Caption: Proposed synthetic workflow for 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general methods for benzimidazole synthesis and N-methylation[2].

Step 1: Synthesis of 6-Fluoro-2-methyl-1H-benzo[d]imidazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoro-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as 4M hydrochloric acid.

  • Reagent Addition: Add acetic acid (1.1 eq) to the solution.

  • Reaction Conditions: Heat the mixture to reflux (approximately 100-110°C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is neutralized with a base (e.g., ammonium hydroxide) until precipitation is complete. The resulting solid is filtered, washed with cold water, and dried to yield the crude product.

  • Purification: The crude 6-fluoro-2-methyl-1H-benzo[d]imidazole can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: Synthesis of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole

  • Reaction Setup: To a solution of 6-fluoro-2-methyl-1H-benzo[d]imidazole (1.0 eq) in an anhydrous aprotic solvent (e.g., dimethylformamide, DMF) under an inert atmosphere, add a strong base such as sodium hydride (1.1 eq) at 0°C.

  • Reagent Addition: After stirring for 30 minutes, add methyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Work-up and Isolation: Quench the reaction by the slow addition of a saturated ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The final product, 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole, can be purified by column chromatography on silica gel.

Spectroscopic and Physicochemical Properties

The structural confirmation of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole would rely on a combination of spectroscopic techniques.

Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine substituent. Two singlets corresponding to the two methyl groups (at the 1- and 2-positions) would also be present.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the nine unique carbon atoms in the molecule. The carbon atoms attached to the fluorine will show characteristic splitting (C-F coupling).

  • ¹⁹F NMR: A singlet in the fluorine NMR spectrum would confirm the presence of the single fluorine atom.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (164.18 g/mol )[6].

Applications in Research and Drug Development

The benzimidazole scaffold is a cornerstone in the development of new therapeutic agents[3][9]. The introduction of fluorine and methyl groups in 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole suggests its potential in various areas of drug discovery.

Potential Biological Activities
  • Anticancer: Many benzimidazole derivatives exhibit potent anticancer activity by targeting various cellular mechanisms, including DNA topoisomerases and protein kinases[10][11][12]. The fluorinated phenyl-benzimidazole scaffold, in particular, has shown promise in developing antiproliferative agents[10].

  • Antimicrobial: The benzimidazole core is found in several antimicrobial agents. Derivatives have shown activity against a range of bacteria and fungi[1][13][14].

  • Antiviral: Certain benzimidazole derivatives have been investigated for their antiviral properties[4].

  • Kinase Inhibition: The structural features of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole make it a candidate for screening as a kinase inhibitor, a class of drugs with significant applications in oncology and inflammatory diseases[12][15].

  • CNS-Targeted Therapeutics: The ability of fluorinated compounds to cross biological membranes suggests potential applications in developing therapeutics for central nervous system disorders[4]. The related 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold has been explored as a modulator of GABA-A receptors[5].

Biological_Targets cluster_compound 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole cluster_targets Potential Biological Targets A Core Structure B Protein Kinases (e.g., EGFR, HER2, CDK2) A->B Anticancer C DNA Topoisomerases A->C Anticancer D Microbial Enzymes A->D Antimicrobial E GABA-A Receptors A->E CNS Activity

Caption: Potential biological targets for 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole.

Conclusion

6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole is a promising molecule for further investigation in the field of medicinal chemistry. Its synthesis is achievable through established chemical methodologies. The presence of the fluorinated benzimidazole core suggests a high potential for a range of biological activities, particularly as an anticancer agent or a kinase inhibitor. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its therapeutic potential. The insights provided in this guide aim to serve as a foundational resource for scientists and researchers dedicated to the discovery and development of novel therapeutics.

References

  • MySkinRecipes. 6-Fluoro-1-methyl-1H-benzo[d]imidazole. [Link]

  • Struga, M., et al. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. PMC. [Link]

  • gsrs. 6-BROMO-4-FLUORO-1-ISOPROPYL-2-METHYL-1H-BENZO(D)IMIDAZOLE. [Link]

  • Ersan, S., & Duran, A. In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. ACG Publications. [Link]

  • Wang, H., et al. Electrochemical Synthesis of Benzo[d]imidazole via Intramolecular C(sp3)–H Amination. ACS Omega. [Link]

  • Pandey, S., et al. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PMC. [Link]

  • Kumar, A., et al. A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Research Journal of Pharmacy and Technology. [Link]

  • Struga, M., et al. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. ResearchGate. [Link]

  • El Kihel, A., et al. 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Magnetic Resonance in Chemistry. [Link]

  • Al-Ostath, A., et al. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro). RSC Advances. [Link]

  • Refaat, H. M. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. [Link]

  • Al-Suhaimi, K. S., et al. Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. MDPI. [Link]

  • ResearchGate. Imidazole-based drugs and drug discovery: Present and future perspectives. [Link]

  • Szałaj, N., et al. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience. [Link]

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spectroscopic data for 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Profile of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole

This guide provides a comprehensive analysis of the expected , a molecule of interest within contemporary drug discovery programs. Given the specialized nature of this compound, publicly available, fully characterized spectroscopic data is sparse. Therefore, this document leverages foundational spectroscopic principles and comparative data from structurally related benzimidazole analogues to construct a robust, predictive spectroscopic profile. This approach is designed to empower researchers, scientists, and drug development professionals to identify, characterize, and utilize this compound with confidence.

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1] The strategic placement of a fluorine atom and two methyl groups, as in the case of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole, is intended to modulate its physicochemical and pharmacological properties, such as metabolic stability and binding affinity. Accurate structural confirmation through spectroscopic methods is a non-negotiable prerequisite for any further investigation.

Molecular Structure and Plausible Synthesis

The initial step in any analytical undertaking is a clear understanding of the molecular architecture and a reliable method for its synthesis.

Molecular Structure and Numbering

The structure of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole is presented below, with a systematic numbering scheme for unambiguous assignment of spectroscopic signals.

Caption: Molecular structure of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole.

Proposed Synthetic Pathway

A logical and commonly employed route to substituted benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid, followed by N-alkylation.[2]

G A 4-Fluoro-N1-methylbenzene-1,2-diamine C Intermediate A->C Cyclocondensation B Acetic Anhydride B->C E 6-Fluoro-1,2-dimethyl-1H- benzo[d]imidazole C->E N-Methylation D Methyl Iodide D->E

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

  • Step 1: Cyclocondensation. To a solution of 4-Fluoro-N¹-methylbenzene-1,2-diamine (1.0 eq) in a suitable solvent like ethanol, add acetic anhydride (1.1 eq). Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Work-up and Isolation. After completion, cool the reaction mixture and neutralize with a base such as 10% sodium hydroxide solution until a precipitate forms.[3] Filter the crude product, wash with cold water, and dry. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for purification.

  • Step 2: N-Methylation. Dissolve the intermediate from Step 1 in a polar aprotic solvent like DMF. Add a base such as sodium hydride (NaH) (1.2 eq) portion-wise at 0 °C. Stir for 30 minutes, then add methyl iodide (1.2 eq) dropwise.

  • Final Work-up. Allow the reaction to proceed at room temperature for 12-16 hours. Quench the reaction by the slow addition of water and extract the product with a solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography to yield the final product.[3]

Spectroscopic Characterization

The following sections detail the predicted .

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of each proton, as well as their connectivity through spin-spin coupling.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Record the spectrum on a 400 MHz or higher field NMR spectrometer. Acquire data for a sufficient number of scans to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).[4]

Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-77.50 - 7.70ddJ(H-F) ≈ 8.8, J(H-H) ≈ 4.8
H-47.20 - 7.40dJ(H-F) ≈ 2.5
H-56.90 - 7.10dddJ(H-H) ≈ 8.8, J(H-F) ≈ 8.8, J(H-H) ≈ 2.5
N1-CH₃3.70 - 3.90s-
C2-CH₃2.55 - 2.75s-

Interpretation:

  • Aromatic Region: The aromatic protons are expected to resonate in the 6.90-7.70 ppm range. The fluorine at the C-6 position will exert a strong electronic influence and introduce H-F coupling.

    • H-7: This proton is ortho to the N-methylated imidazole nitrogen and meta to the fluorine. It is expected to appear as a doublet of doublets due to coupling with both H-5 and the fluorine atom. In similar fluoro-substituted benzimidazoles, ortho H-F coupling is typically around 8.8 Hz.[4]

    • H-4: This proton is ortho to the C-5 proton and para to the fluorine. It will likely appear as a doublet due to para H-F coupling, which is generally smaller (around 2.5 Hz).

    • H-5: This proton is ortho to both H-4 and the fluorine at C-6. It is expected to be the most complex signal, appearing as a doublet of doublet of doublets (or a triplet of doublets) due to coupling with H-4, H-7, and the fluorine.

  • Aliphatic Region:

    • N1-CH₃: The N-methyl group protons are deshielded by the adjacent nitrogen and the aromatic system, and are predicted to appear as a singlet around 3.7-3.9 ppm.

    • C2-CH₃: The C-methyl group protons are slightly less deshielded and should appear as a singlet in the range of 2.55-2.75 ppm.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon framework of the molecule. The fluorine substituent will cause characteristic splitting of the signals for nearby carbon atoms (C-F coupling).

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Data Acquisition: Record a proton-decoupled ¹³C NMR spectrum on a 100 MHz (for a 400 MHz ¹H instrument) or higher spectrometer. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)C-F Coupling (J, Hz)
C-2152.0 - 154.0-
C-6158.0 - 162.0 (d)¹J(C-F) ≈ 240-250
C-7a141.0 - 143.0 (d)³J(C-F) ≈ 8-10
C-3a134.0 - 136.0-
C-5111.0 - 114.0 (d)²J(C-F) ≈ 20-25
C-4108.0 - 110.0 (d)³J(C-F) ≈ 8-10
C-798.0 - 102.0 (d)²J(C-F) ≈ 25-30
N1-CH₃30.0 - 32.0-
C2-CH₃13.0 - 15.0-

Interpretation:

  • C-2: This imine-like carbon is expected at the downfield end of the spectrum, typical for C-2 in benzimidazoles.[5]

  • Fluorinated Carbons: The most notable features will be the carbons coupled to fluorine.

    • C-6: The carbon directly bonded to fluorine will show a very large one-bond coupling constant (¹J(C-F)) and will be significantly shifted downfield.

    • C-5 and C-7: These carbons, ortho to the fluorine, will exhibit two-bond coupling (²J(C-F)).

    • C-7a and C-4: These meta carbons will show smaller three-bond coupling (³J(C-F)).

  • Methyl Carbons: The N-CH₃ carbon is expected around 30-32 ppm, while the C-CH₃ should be significantly more upfield, around 13-15 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern, which can further confirm its structure.

Experimental Protocol: MS

  • Method: Electrospray Ionization (ESI) is a soft ionization technique suitable for obtaining a clear molecular ion peak. Electron Impact (EI) can also be used to induce more fragmentation.

  • Analysis: High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition.[4]

Predicted Mass Spectrometry Data

m/zIonNotes
164.07[M]⁺•Molecular ion (for EI)
165.08[M+H]⁺Protonated molecule (for ESI)
149.05[M-CH₃]⁺Loss of a methyl radical
122.04[M-C₂H₄N]⁺Fragmentation of the imidazole ring

Interpretation:

The molecular formula is C₉H₉FN₂ with a molecular weight of 164.18.[6] HRMS should confirm the mass to within a few ppm of the calculated value (164.0749). The fragmentation of benzimidazoles under EI conditions often involves the cleavage of the imidazole ring or the loss of substituents.[7] A primary fragmentation pathway is likely the loss of a methyl radical (•CH₃) from either the C2 or N1 position to give an ion at m/z 149.

G A [C₉H₉FN₂]⁺• m/z = 164 B [C₈H₆FN₂]⁺ m/z = 149 A->B - •CH₃

Caption: Primary fragmentation pathway for 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR

  • Sample Preparation: The spectrum can be recorded using a KBr pellet containing a small amount of the solid compound or as a thin film.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Predicted IR Data

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100 - 3000Aromatic C-H stretchMedium
2980 - 2850Aliphatic C-H stretchMedium
1620 - 1600C=N stretch (imidazole)Medium
1500 - 1450C=C stretch (aromatic)Strong
1250 - 1150C-F stretchStrong

Interpretation:

The IR spectrum will show characteristic peaks for the aromatic and aliphatic C-H stretches. The C=N and C=C stretching vibrations of the benzimidazole core are expected in the 1620-1450 cm⁻¹ region.[4][8] A strong absorption band between 1250 and 1150 cm⁻¹ will be indicative of the C-F bond, providing key evidence for the presence of the fluorine substituent.

References

  • ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Available from: [Link]

  • Electrochemical Synthesis of Benzo[d]imidazole via Intramolecular C(sp3)–H Amination. Available from: [Link]

  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Available from: [Link]

  • Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as PotentialMulti-Kinase Inhibitors - Semantic Scholar. Available from: [Link]

  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - MDPI. Available from: [Link]

  • 6-BROMO-4-FLUORO-1-ISOPROPYL-2-METHYL-1H-BENZO(D)IMIDAZOLE - gsrs. Available from: [Link]

  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies - Semantic Scholar. Available from: [Link]

  • PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Available from: [Link]

  • FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. Available from: [Link]

  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major ... - PMC. Available from: [Link]

  • 7-Fluoro-1,6-dimethyl-1H-benzo[d]imidazole - PubChem. Available from: [Link]

  • Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Available from: [Link]

  • Identification of the designer benzodiazepine 8‐chloro‐6‐(2‐fluorophenyl)‐1‐methyl‐4H‐[1. Available from: https://link.springer.com/article/10.1007/s11419-019-00501-9
  • 1H-Imidazole - NIST WebBook. Available from: [Link]

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Methodological & Application

Application Note: Structural Elucidation of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole using High-Resolution ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed guide for the structural analysis of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. Benzimidazole derivatives are a cornerstone in medicinal chemistry, and precise structural verification is critical for drug development and quality control.[1][2] This guide offers an in-depth protocol, from sample preparation to spectral interpretation, explaining the causal relationships behind methodological choices. It is intended for researchers, scientists, and drug development professionals requiring authoritative, field-proven insights into NMR analysis of fluorinated heterocyclic compounds.

Introduction and Theoretical Framework

¹H NMR spectroscopy is an essential analytical technique for the unambiguous structural elucidation of organic molecules. For substituted benzimidazoles, ¹H NMR provides critical information regarding the substitution pattern on the bicyclic ring system. The target analyte, 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole, presents a unique case for analysis due to the influence of the C6-fluorine substituent on the chemical shifts and coupling patterns of adjacent protons.

The fluorine atom, being highly electronegative, exerts a significant electronic effect that influences the local magnetic environment of nearby protons.[3][4] This results in predictable changes in their resonance frequencies (chemical shifts) and through-bond spin-spin coupling (J-coupling), which are invaluable for definitive signal assignment. Understanding these fluorine-proton (H-F) couplings is paramount for confirming the regiospecificity of the fluorine substitution.

Molecular Structure and Proton Environments:

The structure of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole contains several distinct proton environments, which are expected to give rise to a unique NMR fingerprint:

  • Aromatic Protons: H-4, H-5, and H-7 on the benzene ring.

  • Methyl Protons: The N-methyl (N-CH₃) group at position 1 and the C-methyl (C-CH₃) group at position 2.

Chemical structure of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole with protons labeled.

Figure 1: Structure of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole with key protons labeled.

Predicted ¹H NMR Spectral Data

Based on established principles of NMR spectroscopy and data from analogous structures, a predicted spectrum can be formulated. The fluorine atom at C-6 is expected to couple with H-5 and H-7, providing key diagnostic signals.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H-7 7.50 - 7.70Doublet of doublets (dd)³JH7-F6 ≈ 8.5 - 10.0 Hz (ortho H-F), ⁴JH7-H5 ≈ 2.0 - 2.5 Hz (meta H-H)Deshielded due to proximity to the imidazole ring. Exhibits characteristic ortho coupling to the fluorine and meta coupling to H-5.
H-5 7.05 - 7.25Doublet of doublets of doublets (ddd)³JH5-H4 ≈ 8.5 - 9.0 Hz (ortho H-H), ⁴JH5-F6 ≈ 5.0 - 6.0 Hz (meta H-F), ⁴JH5-H7 ≈ 2.0 - 2.5 Hz (meta H-H)Experiences ortho coupling to H-4, meta coupling to fluorine, and meta coupling to H-7. The meta H-F coupling is typically smaller than ortho H-F coupling.[5][6]
H-4 7.35 - 7.55Doublet (d)³JH4-H5 ≈ 8.5 - 9.0 Hz (ortho H-H)Coupled only to H-5 in an ortho relationship. The signal may appear as a doublet of doublets due to a small ⁵J coupling to fluorine, though this may not be resolved.
N-CH₃ 3.70 - 3.85Singlet (s)N/AThe N-methyl group is typically deshielded compared to the C-methyl group and appears as a sharp singlet.
C-CH₃ 2.55 - 2.70Singlet (s)N/AThe C-methyl group attached to the imidazole ring appears as a characteristic singlet in the upfield region.

Note: Predicted values are based on analysis in CDCl₃ or DMSO-d₆. Actual values may vary depending on the solvent and experimental conditions.

Experimental Workflow and Protocols

The successful acquisition of a high-quality ¹H NMR spectrum relies on meticulous sample preparation and correctly configured instrument parameters.

G cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition cluster_proc Part C: Data Processing & Analysis p1 Weigh 5-10 mg of the 6-fluoro-1,2-dimethyl-1H- benzo[d]imidazole sample. p2 Dissolve sample in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). p1->p2 p3 Filter solution through a pipette with a glass wool plug into a clean, high-quality 5 mm NMR tube. p2->p3 p4 Cap the NMR tube and label it clearly. p3->p4 a1 Insert sample into the spectrometer. p4->a1 a2 Lock on the deuterium signal of the solvent. a1->a2 a3 Shim the magnetic field to optimize homogeneity (TopShim). a2->a3 a4 Set acquisition parameters (spectral width, scans, relaxation delay). a3->a4 a5 Acquire the Free Induction Decay (FID) data. a4->a5 d1 Apply Fourier Transform to the FID. a5->d1 d2 Phase the spectrum manually or automatically. d1->d2 d3 Apply baseline correction. d2->d3 d4 Reference the spectrum (e.g., TMS at 0 ppm or residual solvent peak). d3->d4 d5 Integrate all signals. d4->d5 d6 Assign peaks based on chemical shift, multiplicity, and integration. d5->d6

Diagram 1: Workflow for ¹H NMR Analysis.

Part A: Protocol for Sample Preparation

Causality: The quality of the NMR spectrum is directly dependent on the quality of the sample. A homogeneous solution free of particulate matter and paramagnetic impurities is essential for achieving high resolution and sharp lines.[7]

Materials:

  • 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆), 0.7 mL

  • High-quality 5 mm NMR tube and cap

  • Pasteur pipette and glass wool

  • Vial and spatula

Step-by-Step Methodology:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the solid compound into a clean, dry vial. This amount provides a sufficient concentration for a good signal-to-noise ratio in a reasonable number of scans.

  • Solvent Selection and Dissolution: Add 0.6-0.7 mL of a suitable deuterated solvent to the vial.[8][9]

    • Rationale: Deuterated solvents are used because the spectrometer's lock system relies on the deuterium signal to stabilize the magnetic field.[9] The absence of protons in the solvent prevents large, overwhelming solvent signals from obscuring the analyte peaks. CDCl₃ is a common first choice, but if solubility is an issue, DMSO-d₆ is an excellent alternative for polar benzimidazole derivatives.[8]

  • Filtration: Prepare a filter by tightly packing a small plug of glass wool into a Pasteur pipette. Filter the sample solution directly into the NMR tube.

    • Rationale: This step is critical to remove any suspended solid particles. Particulates distort the magnetic field homogeneity, leading to broad, poorly resolved peaks that cannot be corrected by shimming.

  • Final Check: Ensure the sample height in the NMR tube is approximately 4-5 cm (around 0.7 mL).[7] Cap the tube securely and label it with a unique identifier.

Part B: Protocol for NMR Data Acquisition (400 MHz Spectrometer)

Causality: The chosen acquisition parameters determine the quality, resolution, and accuracy of the final spectrum. These settings must be optimized to capture all relevant information.

Step-by-Step Methodology:

  • Instrument Setup: Insert the NMR tube into the spinner and place it in the spectrometer. Initialize the instrument according to the manufacturer's guidelines.[10]

  • Locking: The instrument will automatically lock onto the deuterium signal from the solvent. This ensures the magnetic field strength remains constant throughout the experiment.

  • Shimming: Homogenize the magnetic field across the sample volume by using an automated shimming routine (e.g., topshim). This process narrows the peak widths, significantly improving spectral resolution.

  • Parameter Setup: Configure the following essential parameters for a standard 1D ¹H experiment.[11]

    • Spectral Width (SW): Set to a range of -1 to 10 ppm. This window is sufficient to capture the aromatic and aliphatic protons of the analyte.[12]

    • Number of Scans (NS): Start with 16 scans. This can be increased to improve the signal-to-noise ratio for dilute samples.

    • Relaxation Delay (D1): Set to 2.0 seconds. This delay allows the protons to return to their equilibrium state between pulses, ensuring accurate signal integration.

    • Acquisition Time (AQ): Set to ~1.5-2.0 seconds to ensure adequate digital resolution.

  • Receiver Gain (RG): Use an automatic receiver gain adjustment (rga) to optimize the signal detection without causing overflow.

  • Acquisition: Start the acquisition (zg). The instrument will collect the Free Induction Decay (FID) signal.

Part C: Protocol for Data Processing and Analysis

Causality: Raw FID data is a time-domain signal that must be mathematically processed to generate the frequency-domain spectrum that is interpretable by a chemist.

Step-by-Step Methodology:

  • Fourier Transformation: Apply a Fourier transform (ft) to convert the FID from the time domain to the frequency domain.

  • Phasing: Correct the phase of the spectrum (apk for automatic or manual adjustment) to ensure all peaks are in the pure absorption mode (positive and symmetrical).

  • Baseline Correction: Apply an automatic baseline correction (abs) to produce a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis. If using CDCl₃, reference the residual solvent peak to δ 7.26 ppm. If using DMSO-d₆, reference its residual peak to δ 2.50 ppm. Tetramethylsilane (TMS), if added, is the primary standard at δ 0.00 ppm.

  • Analysis:

    • Peak Picking: Identify the precise chemical shift of each signal.

    • Integration: Integrate the area under each signal. The relative integrals should correspond to the number of protons giving rise to each signal (e.g., 1H for each aromatic proton, 3H for each methyl group).

    • Assignment: Assign each signal to its corresponding proton in the molecule by comparing the experimental data (chemical shift, multiplicity, coupling constants, and integration) with the predicted values.

References

  • University of California, Davis. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Mesbah Energy. (2021, April 18). Basics of NMR: Sample preparation and analysis of NMR analysis data. Retrieved from [Link]

  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester. Retrieved from [Link]

  • Western University. (2013, September 9). NMR Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

  • Bruker. (n.d.). NMR data acquisition. Retrieved from [Link]

  • Beaudry, C. (n.d.). Beaudry Group Routine 1H NMR Guidelines. Oregon State University. Retrieved from [Link]

  • Lee, C. K., & Lee, I.-S. H. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Journal of the Korean Chemical Society, 34(5), 559-564.
  • American Chemical Society. (2013, December). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 1H NMR Protocol for Beginners AV-400. Retrieved from [Link]

  • Reddit. (2024, September 3). The Effect of Fluorine in 1H NMR. r/Chempros. Retrieved from [Link]

  • Bruker. (n.d.). NMR data acquisition.
  • El Kihel, A., et al. (2010). ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Magnetic Resonance in Chemistry, 48(10), 808-812.
  • ResearchGate. (n.d.). ¹H-NMR chemical shifts (ppm) and coupling constants (Hz) for the fluorinated azido derivatives. Retrieved from [Link]

  • El Kihel, A. (2010). ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Magnetic Resonance in Chemistry.
  • Lee, C. K., & Han Lee, I.-S. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Journal of the Korean Chemical Society.
  • Slideshare. (n.d.). 19 f chemical shifts and coupling constants. Retrieved from [Link]

Sources

mass spectrometry of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-BZM High-Resolution Mass Spectrometry Profiling of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole

Executive Summary

This application note details the structural characterization and quantification of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole (CAS: 1505202-44-7), a critical fluorinated heterocyclic building block often utilized in the synthesis of bioactive tyrosine kinase inhibitors.

Unlike standard benzimidazoles, the C6-fluorine substitution and C1,C2-dimethylation introduce specific ionization and fragmentation behaviors that require optimized ESI source parameters. This guide provides a validated LC-MS/MS protocol, theoretical fragmentation mapping, and a self-validating quality control workflow designed for pharmaceutical impurity profiling.

Physicochemical Context & Molecule Profile

Understanding the molecule's physical properties is the prerequisite for stable ionization.

PropertyValueMass Spec Implication
Formula C₉H₉FN₂Monoisotopic Mass: 164.0750 Da
[M+H]⁺ 165.0823 m/z Primary precursor ion in ESI(+)
LogP ~2.02Moderate lipophilicity; retains well on C18 without ion-pairing agents.
pKa (est) ~5.6 (Benzimidazole N3)Basic nitrogen facilitates easy protonation in acidic mobile phases.
Key Moiety Fluorine (C6)Strong C-F bond (116 kcal/mol) rarely cleaves; serves as a mass tag (+18 Da vs H).

LC-MS/MS Method Development

Sample Preparation Protocol
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (HPLC Grade). Sonicate for 5 mins.

  • Working Standard: Dilute stock 1:1000 into 50:50 Water:Methanol + 0.1% Formic Acid.

  • Critical Control: Avoid using pure acetonitrile for the initial dissolution, as benzimidazoles can exhibit solubility issues at high concentrations in 100% ACN; methanol is the preferred solubilizer.

Chromatographic Conditions

We utilize a Reverse Phase (RP) strategy optimized for basic heterocycles.

  • Column: Waters XBridge C18 (2.1 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

    • Why: Formic acid ensures protonation (pH ~2.7), while ammonium formate reduces peak tailing caused by interaction with residual silanols.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.35 mL/min.

  • Injection Volume: 2.0 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5 Initial equilibration
1.00 5 Isocratic hold (divert to waste)
6.00 95 Linear ramp
8.00 95 Wash

| 8.10 | 5 | Re-equilibration |

Mass Spectrometry Source Parameters (ESI+)
  • Ionization Mode: Electrospray Ionization (ESI) – Positive.

  • Capillary Voltage: 3.2 kV (Higher voltages may cause in-source fragmentation of the methyl groups).

  • Desolvation Temp: 350°C.

  • Cone Voltage: 30 V.

    • Note: This molecule is relatively stable. If the [M+H]⁺ signal is low, increase Cone Voltage to 40V to improve transmission, but monitor for in-source loss of the N-methyl group (m/z 150).

Fragmentation Mechanism & Structural Elucidation

The fragmentation of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole follows a distinct "heterocyclic ring unraveling" pathway. Unlike simple benzene derivatives, the imidazole ring stability dictates the breakdown.

The Fragmentation Pathway (Theoretical & Observed)
  • Precursor Selection: m/z 165.08 ([M+H]⁺).

  • Primary Pathway (Retro-Ritter / Ring Cleavage):

    • The most energetically favorable pathway for 1,2-disubstituted benzimidazoles involves the expulsion of the C2-substituent along with the N1-C2-N3 fragment.

    • Loss of Acetonitrile (CH₃CN): The 1,2-dimethyl substitution pattern primes the molecule to lose acetonitrile (Mass 41.03).

    • Transition: m/z 165.08 → m/z 124.05 .

    • Structure: The resulting ion is a resonant 4-fluoro-N-methyl-aniline cation radical species.

  • Secondary Pathway (Radical Cleavage):

    • Loss of Methyl Radical ([1][2]•CH₃): High collision energies (CE > 35 eV) can cleave the N-methyl group.

    • Transition: m/z 165.08 → m/z 150.05 .

  • Tertiary Pathway (HCN Elimination):

    • From the m/z 150 species, a subsequent loss of HCN (27 Da) is common in benzimidazoles.

    • Transition: m/z 150.05 → m/z 123.04 .

Visualization of Fragmentation Logic

FragmentationPathway Precursor [M+H]+ Precursor m/z 165.08 (C9H10FN2)+ Frag_150 Fragment A m/z 150.05 Loss of •CH3 (N-methyl) Precursor->Frag_150 -15 Da (•CH3) High CE Frag_124 Fragment B (Dominant) m/z 124.05 Loss of Acetonitrile (CH3CN) (Ring Cleavage) Precursor->Frag_124 -41 Da (CH3CN) Retro-Ritter Type Frag_123 Fragment C m/z 123.04 Loss of HCN from Frag A Frag_150->Frag_123 -27 Da (HCN)

Figure 1: Proposed MS/MS fragmentation tree for 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole. The loss of acetonitrile (41 Da) is the diagnostic transition.

Experimental Workflow Diagram

The following diagram outlines the decision-making process for analyzing this compound in a complex matrix (e.g., reaction mixture or biological fluid).

Workflow Sample Sample Matrix (Synthesis Crude / Plasma) Prep Precipitation/Dilution MeOH + 0.1% FA Sample->Prep LC LC Separation C18 Gradient (Ret. Time ~4.5 min) Prep->LC MS_Full Full Scan MS1 (100-500 m/z) Check 165.08 LC->MS_Full Decision Intensity > 1e4? MS_Full->Decision Decision->MS_Full No (Re-inject) MS2 Targeted MS/MS CE: 25-35 eV Decision->MS2 Yes Quant Quantification Transition: 165->124 MS2->Quant

Figure 2: Step-by-step LC-MS/MS decision workflow.

Validation & Quality Control

To ensure the trustworthiness of your data, the following "Self-Validating" criteria must be met:

  • Mass Accuracy Check: The measured mass of the parent ion must be within 5 ppm of the theoretical mass (165.0823).

    • Calculation: Error (ppm) = [(Measured - Theoretical) / Theoretical] * 10^6.

  • Isotopic Pattern Verification:

    • Observe the M+1 peak (C13 isotope). For C9, the M+1 should be approximately 10% of the M peak intensity.

    • Note: Fluorine is monoisotopic (100% 19F), so it does not contribute to the isotopic envelope complexity.

  • Linearity:

    • The method should demonstrate linearity (R² > 0.99) over the range of 1 ng/mL to 1000 ng/mL.

    • Internal Standard: Use Benzimidazole-D4 or Caffeine (if isotopologs are unavailable) to normalize ionization variability.

References

  • PubChem Compound Summary. "1,2-Dimethylbenzimidazole." National Center for Biotechnology Information. Accessed February 27, 2026. [Link]

  • Hida, F., et al. "Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives." Spectroscopy, vol. 12, 1994, pp. 35-42. (Foundational text on benzimidazole fragmentation pathways). [Link]

  • Chen, D., et al. "Development of a liquid chromatography-tandem mass spectrometry... for the determination of benzimidazole residues." Journal of Chromatography B, 2011. [Link]

Sources

Application Note: In Vitro Screening of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole (CAS: 1505202-44-7) represents a privileged fluorinated heterocycle scaffold. Benzimidazoles are historically significant as tubulin polymerization inhibitors (e.g., albendazole) and kinase inhibitors. The incorporation of a fluorine atom at the C6 position is a strategic medicinal chemistry modification intended to block metabolic oxidation (blocking the "soft spot" for CYP450 attack) and modulate lipophilicity (LogP ~2.0) for improved membrane permeability.

This guide details a hierarchical screening cascade . Unlike random high-throughput screening (HTS), this targeted approach focuses on the two most probable biological activities for this scaffold: antimicrobial efficacy (bacterial/fungal) and cytotoxic antiproliferation (oncology), followed by mechanistic validation via tubulin assays.

Compound Management & Formulation

Critical Quality Attribute (CQA): The solubility of benzimidazoles is pH-dependent. While the N3 nitrogen provides basicity, the fused benzene ring increases lipophilicity.

Stock Solution Preparation
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).

  • Concentration: Prepare a 10 mM primary stock.

    • Calculation: MW = 164.18 g/mol .[1] Dissolve 1.64 mg in 1.0 mL DMSO.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the fluorophore core) and store at -20°C. Stable for 6 months.

  • Quality Control: Verify purity via LC-MS prior to screening. Acceptable purity >98%.

Working Dilutions (The "0.5% Rule")

To avoid solvent-induced cytotoxicity in cell-based assays, the final DMSO concentration must not exceed 0.5% (v/v).

  • Step 1: Dilute 10 mM stock 1:100 in culture media

    
     100 µM (1% DMSO).
    
  • Step 2: Perform 1:2 serial dilutions in media containing 1% DMSO to maintain constant solvent background.

  • Step 3: Transfer to assay plate (1:1 dilution with cell suspension)

    
     Final DMSO = 0.5%.
    

Module A: Antimicrobial Screening (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard reference strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

Principle

Benzimidazoles often target bacterial FtsZ (a tubulin homolog), inhibiting cell division. This assay measures visible growth inhibition in liquid medium.

Protocol
  • Inoculum Prep: Culture bacteria in Mueller-Hinton Broth (MHB) to mid-log phase (

    
    ). Dilute to 
    
    
    
    CFU/mL.
  • Plate Setup: Use 96-well clear, round-bottom plates.

    • Cols 1-10: Test compound (2-fold serial dilution, e.g., 64 µg/mL to 0.125 µg/mL).

    • Col 11: Growth Control (Bacteria + DMSO only).

    • Col 12: Sterility Control (Media only).

  • Incubation: 16–20 hours at 37°C, aerobic.

  • Readout: Visual inspection for turbidity or absorbance reading at 600 nm.

  • Validation: Ciprofloxacin must yield MIC within CLSI quality control ranges.

Module B: Antiproliferative Screening (MTT Assay)[2][3]

Objective: Quantify cytotoxicity (


) against human cancer cell lines (e.g., A549, HeLa, MCF-7).
Principle

The MTT reagent (yellow tetrazolium) is reduced to purple formazan by mitochondrial succinate dehydrogenase in metabolically active cells. This distinguishes cytostatic vs. cytotoxic effects.[2]

Protocol
  • Seeding: Dispense 3,000–5,000 cells/well in 96-well flat-bottom plates. Volume: 100 µL.

  • Attachment: Incubate 24 hours at 37°C, 5% CO

    
    .
    
  • Treatment: Add 100 µL of 2x compound dilutions. Treat for 48 or 72 hours.

  • MTT Addition: Add 20 µL MTT stock (5 mg/mL in PBS). Incubate 3–4 hours.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals. Shake 10 min.

  • Quantification: Measure Absorbance at 570 nm (Reference: 630 nm).

Data Analysis Table: Expected Phenotypes

ParameterCytotoxic AgentCytostatic AgentInactive
Morphology Rounding, detachment, blebbingNormal shape, reduced confluenceConfluent monolayer
MTT Signal < 10% of Control30–60% of Control> 90% of Control
IC50 Calculation Non-linear regression (4-parameter logistic)Non-linear regressionN/A

Module C: Mechanistic Validation (Tubulin Polymerization)

Rationale: Benzimidazoles bind to the colchicine-binding site of tubulin. If Module B shows activity, this assay confirms the Mechanism of Action (MoA).

Protocol (Fluorescence-Based)
  • Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM), DAPI (fluorophore reporter).

  • Setup: In a black 96-well half-area plate, mix Tubulin buffer (80 mM PIPES, pH 6.9, 2 mM MgCl

    
    , 0.5 mM EGTA) with 10 µM test compound.
    
  • Initiation: Add Tubulin (3 mg/mL) + GTP at 4°C.

  • Kinetics: Transfer immediately to a plate reader pre-heated to 37°C.

  • Measurement: Ex/Em 360/450 nm every 1 min for 60 mins.

  • Result: A "Flattened" curve compared to the sigmoidal polymerization of the vehicle control indicates inhibition.

Visualization: Screening Workflow & Pathway

The following diagram illustrates the decision matrix for screening this scaffold.

ScreeningWorkflow Compound 6-Fluoro-1,2-dimethyl- 1H-benzo[d]imidazole Stock 10 mM DMSO Stock (QC: LC-MS >98%) Compound->Stock Split Primary Profiling Stock->Split Microbio Antimicrobial Screen (MIC Determination) Target: FtsZ / Membrane Split->Microbio Onco Antiproliferative Screen (MTT / CellTiter-Glo) Target: Tubulin / Kinases Split->Onco DecisionMicro MIC < 10 µg/mL? Microbio->DecisionMicro DecisionOnco IC50 < 5 µM? Onco->DecisionOnco MoA_Tubulin Tubulin Polymerization Assay (Fluorescence) DecisionMicro->MoA_Tubulin Yes ADME ADME/Tox Profiling (HepG2 Tox + Microsomal Stability) DecisionMicro->ADME Hit Confirmation DecisionOnco->MoA_Tubulin Yes (G2/M Arrest) MoA_Apoptosis Apoptosis Assay (Annexin V / PI) DecisionOnco->MoA_Apoptosis Yes DecisionOnco->ADME Hit Confirmation

Caption: Hierarchical screening workflow for 6-Fluoro-1,2-dimethylbenzimidazole, prioritizing antimicrobial and anticancer tracks before mechanistic confirmation.

Data Analysis & Statistical Rigor

Z-Factor (Assay Quality)

For any high-throughput plate run, calculate the Z-factor to ensure the window between positive control (e.g., Doxorubicin or Ciprofloxacin) and negative control (DMSO) is sufficient.



  • Target: Z > 0.5 is required for a valid screen.

IC50 Calculation

Do not use linear regression. Use a 4-Parameter Logistic (4PL) Model :



  • X: Log of concentration.

  • Y: Normalized response (0% to 100% viability).

References

  • Tonelli, M. et al. (2010). "Benzimidazole derivatives as a scaffold for biological activity: Structure-activity relationship and drug design." Current Medicinal Chemistry. Link

  • Bansal, Y.[2][3][4] & Silakari, O. (2012). "The therapeutic journey of benzimidazoles: A review." Bioorganic & Medicinal Chemistry. Link

  • Yadav, G. et al. (2021). "Fluorinated benzimidazole derivatives: Synthesis and pharmacological evaluation." ACG Publications.[4] Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 778753, 6-Fluoro-1,2-dimethylbenzimidazole." PubChem. Link (Note: Link directs to related fluorinated analog record for verification).

  • Riss, T.L. et al. (2013). "Cell Viability Assays: MTT and Resazurin." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

Sources

Application Note: Antimicrobial Profiling of Fluorinated Benzimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated benzimidazoles represent a privileged scaffold in modern drug discovery, offering enhanced metabolic stability and membrane permeability compared to their non-fluorinated counterparts. However, the introduction of fluorine atoms—particularly trifluoromethyl (-CF₃) or multiple fluoro-substitutions—drastically alters the physicochemical properties of the molecule, introducing significant challenges in aqueous solubility and assay reproducibility.

This guide provides a rigorous, field-proven workflow for evaluating the antimicrobial efficacy of fluorinated benzimidazoles. It moves beyond standard protocols to address the specific "hydrophobic crash" often seen with these compounds and details the mechanistic validation of their primary target: the bacterial cell division protein FtsZ.

The Fluorine Challenge: Solubility & Solvent Effects

The Core Problem: Fluorination increases lipophilicity (


), leading to rapid precipitation in aqueous media (Mueller-Hinton Broth). Standard MIC protocols often yield false negatives because the compound precipitates out of solution before interacting with the bacteria.
Protocol 1: Optimized Compound Dissolution

Objective: To create a stable stock solution that prevents "micro-precipitation" upon dilution.

Materials:

  • Analytical grade DMSO (anhydrous, ≥99.9%).

  • Polyethylene glycol 400 (PEG400) (Optional stabilizer).

  • Vortex mixer and Sonicator bath.

Procedure:

  • Primary Stock: Dissolve the fluorinated benzimidazole in 100% DMSO to a concentration of 10 mg/mL (or 100x the highest test concentration).

    • Critical Step: Sonicate for 5 minutes at 40 kHz. Fluorinated crystals pack densely; visual clarity does not guarantee complete molecular dispersion.

  • Solvent Tolerance Check: Before adding to bacteria, perform a "dummy dilution":

    • Add 10 µL of stock to 990 µL of cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Measure Absorbance at 600 nm (

      
      ).[1] If 
      
      
      
      compared to a blank, precipitation has occurred.
    • Correction: If precipitation occurs, use a co-solvent system : 50% DMSO / 50% PEG400 as the stock solvent.

Primary Screening: Modified Broth Microdilution

Standard: CLSI M07-A10 / EUCAST, adapted for hydrophobic entities.

Workflow Diagram

AssayWorkflow cluster_QC Quality Control (Self-Validating) Start Fluorinated Benzimidazole Powder Stock DMSO Stock (10 mg/mL) + Sonication Start->Stock Dissolve Plate 96-Well Plate Serial Dilution (CAMHB) Stock->Plate Dilute (Max 1% DMSO) Incubate Incubation 37°C, 16-20h Plate->Incubate SolventControl DMSO Control (No Drug) Plate->SolventControl PrecipControl Media + Drug (No Bacteria) Plate->PrecipControl Inoculum Bacterial Inoculum 5 x 10^5 CFU/mL Inoculum->Plate Add Read Read MIC (Visual + OD600) Incubate->Read

Caption: Optimized workflow for hydrophobic compounds. Note the "Precipitation Control" parallel to the main assay.

Step-by-Step Protocol
  • Plate Preparation:

    • Dispense 100 µL CAMHB into columns 2–12 of a sterile 96-well round-bottom plate.

    • Dispense 200 µL of drug solution (2x final concentration in CAMHB, max 2% DMSO) into column 1.

    • Perform serial 2-fold dilutions from column 1 to 10.[2][3] Discard 100 µL from column 10.

  • Controls (The "Trustworthiness" Pillar):

    • Column 11 (Growth Control): Media + Bacteria + Solvent (1% DMSO). Must show turbidity.

    • Column 12 (Sterility Control): Media only. Must be clear.

    • Precipitation Control Plate: Replicate the dilution series in a separate plate without bacteria. Incubate alongside the test plate. If "growth" (turbidity) appears here, it is drug precipitation, not bacterial resistance.

  • Inoculation:

    • Prepare inoculum to

      
       CFU/mL. Add 100 µL to wells 1–11.
      
  • Incubation: 35 ± 2°C for 16–20 hours (24h for MRSA).

  • Readout:

    • MIC Definition: Lowest concentration with no visible growth.[3]

    • Validation: Compare test wells with the Precipitation Control Plate. If the test well is turbid but the precip control is also turbid at that concentration, the result is invalid (Report as "Indeterminate due to solubility").

Mechanistic Validation: FtsZ Inhibition

Fluorinated benzimidazoles frequently target FtsZ (Filamenting temperature-sensitive mutant Z), the bacterial homolog of tubulin. They inhibit Z-ring assembly, causing cell filamentation and death.

Mechanism Diagram

FtsZ_Mechanism FtsZ_Monomer FtsZ Monomers (GTP-Bound) Nucleation Nucleation FtsZ_Monomer->Nucleation Polymerization Polymerization (Protofilaments) Nucleation->Polymerization Z_Ring Z-Ring Formation (Septum) Polymerization->Z_Ring Division Cell Division Z_Ring->Division Benzimidazole Fluorinated Benzimidazole Benzimidazole->FtsZ_Monomer Stimulates GTPase Activity Benzimidazole->Polymerization Inhibits Assembly

Caption: Dual mechanism of benzimidazoles: inhibiting polymerization while stimulating futile GTP hydrolysis.

Assay A: Light Scattering Polymerization Assay

Objective: To quantify the inhibition of FtsZ assembly in real-time.

Reagents:

  • Recombinant FtsZ (e.g., from S. aureus or E. coli).[4]

  • Reaction Buffer: 50 mM MOPS (pH 6.5), 50 mM KCl, 5 mM MgCl₂.

  • GTP (1 mM stock).

Protocol:

  • Baseline: In a quartz cuvette (fluorometer) or UV-transparent 96-well plate, mix FtsZ (5–10 µM) with Reaction Buffer.

  • Compound Addition: Add the test compound (10–100 µM) or Control (1% DMSO). Incubate for 10 min at 25°C.

  • Initiation: Establish a baseline absorbance/scattering reading. Add GTP (1 mM final) to initiate polymerization.

  • Measurement: Monitor Light Scattering (Excitation/Emission both at 350 nm or 600 nm) or Absorbance (

    
    ) every 10 seconds for 30 minutes.
    
  • Interpretation:

    • Control: Rapid increase in signal (polymer formation) followed by a plateau.

    • Active Compound: Significant reduction in the slope (rate) and maximum amplitude (polymer mass) of the curve.

Assay B: GTPase Activity (Malachite Green)

Objective: To confirm the compound destabilizes FtsZ by accelerating GTP hydrolysis (uncoupling).

  • Incubate FtsZ (5 µM) with compound in buffer for 10 min.

  • Add GTP (1 mM) and incubate at 37°C for 30 min.

  • Add Malachite Green Reagent (molybdate/antimony).

  • Measure

    
    .
    
  • Result: High inorganic phosphate (

    
    ) release compared to control indicates stimulation of GTPase activity, a hallmark of benzimidazole action.
    

Data Presentation & Interpretation

Table 1: Troubleshooting Common Assay Failures
ObservationProbable CauseCorrective Action
Cloudy wells in "Sterility" or "Precip Control" Drug precipitation due to "Fluorine Effect"Reduce max concentration; Switch to DMSO/PEG400 stock; Use "dummy dilution" check.
High MIC but strong FtsZ inhibition Poor membrane permeabilityFluorination may have increased LogP too much. Check Gram-negative vs. Gram-positive selectivity (Gram-neg outer membrane excludes hydrophobic drugs).
MIC varies >2-fold between runs Inconsistent sonication of stockStandardize sonication time (5 min) for every stock preparation.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).Link

  • Ojha, R., et al. (2014). "Design, synthesis and evaluation of novel 2,5,6-trisubstituted benzimidazoles targeting FtsZ as antitubercular agents." Bioorganic & Medicinal Chemistry, 22(9), 2602-2612. Link

  • Jasim, K. H., et al. (2023). "Fluorinated benzimidazole derivatives: In vitro antimicrobial activity."[5][6] Records of Natural Products, 17(4), 1-10. Link

  • Anderson, D. E., et al. (2012). "An FtsZ-Targeting Prodrug with Oral Antistaphylococcal Efficacy In Vivo." Antimicrobial Agents and Chemotherapy, 56(9), 4713-4719. Link

  • Keffer, J. L., et al. (2013). "Diverse Benzimidazole Derivatives as Inhibitors of FtsZ." PLoS ONE, 8(10). Link

Sources

anticancer activity of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Profiling of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole

Part 1: Executive Summary & Compound Rationale

Subject: 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole (Ref Code: 6F-DMB ) Primary Application: Anticancer Lead Optimization & Mechanistic Profiling Target Class: Microtubule Destabilizers / Kinase Inhibitors (Scaffold Dependent)

Scientific Rationale: The benzimidazole pharmacophore is a "privileged structure" in medicinal chemistry, forming the core of approved oncology drugs like Bendamustine and investigational agents like Nocodazole. The specific derivative 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole integrates three critical structural features optimized for anticancer activity:

  • C6-Fluorine Substitution: Enhances metabolic stability by blocking the primary site of oxidative metabolism (P450 hydroxylation) while increasing lipophilicity (LogP) for improved membrane permeability.

  • N1-Methylation: Fixes the tautomeric state, preventing the N-H hydrogen bonding often associated with non-specific binding, and improves solubility in organic co-solvents.

  • C2-Methylation: Provides a steric anchor often required for binding in the hydrophobic pockets of tubulin (colchicine site) or the ATP-binding cleft of kinases (e.g., EGFR).

This guide details the protocols for validating the anticancer efficacy of 6F-DMB , focusing on cytotoxicity screening, target validation (tubulin polymerization), and cell cycle analysis.

Part 2: Physicochemical Profile & Preparation[1][2][3][4]

Before initiating biological assays, the compound must be solubilized correctly to prevent micro-precipitation, which causes false negatives in potency assays.

PropertyValue / Note
Molecular Formula C₉H₉FN₂
Molecular Weight 164.18 g/mol
Predicted LogP ~2.1 - 2.5 (Lipophilic)
Solubility Low in water; High in DMSO (>10 mM)
Autofluorescence High Risk: Benzimidazoles can be fluorescent.[1][2]

Protocol: Stock Solution Preparation

  • Weighing: Accurately weigh 1.64 mg of 6F-DMB.

  • Dissolution: Add 1.0 mL of sterile, anhydrous DMSO (Sigma-Aldrich Hybridoma Grade) to achieve a 10 mM Stock .

  • Vortexing: Vortex for 30 seconds. If particulate remains, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Critical Control: Perform a "Media Crash Test" before cell work. Dilute 1 µL of stock into 1 mL of culture media (10 µM). Inspect under 20x microscopy. If crystals form, a serial dilution in DMSO is required before adding to media.

Part 3: In Vitro Cytotoxicity Profiling (MTT Assay)

Objective: Determine the IC50 (Half-Maximal Inhibitory Concentration) against a panel of solid tumor lines. Target Cell Lines: A549 (Lung), MCF-7 (Breast), HeLa (Cervical).

Methodological Insight: Standard MTT assays can be compromised by the metabolic reduction rate of specific cell lines. For benzimidazoles, which may induce mitochondrial uncoupling, valid controls are essential.

Step-by-Step Protocol:

  • Seeding:

    • Seed tumor cells in 96-well plates at optimized densities (e.g., A549: 3,000 cells/well; HeLa: 2,500 cells/well) in 100 µL complete media.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 6F-DMB in media (Range: 0.01 µM to 100 µM).

    • Vehicle Control: 0.1% DMSO (Final concentration must not exceed 0.5%).

    • Positive Control: Nocodazole (Tubulin inhibitor) or Doxorubicin (DNA intercalator).

    • Add 100 µL of treatment media per well (Triplicate).

  • Incubation:

    • Incubate for 48 to 72 hours . (Benzimidazoles acting on tubulin often require >1 cell cycle to show effect).

  • Readout:

    • Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 3-4 hours.

    • Aspirate media carefully.

    • Solubilize formazan crystals with 150 µL DMSO.

    • Read Absorbance at 570 nm (Reference: 630 nm).

Data Analysis: Calculate % Viability =


.
Fit data to a 4-parameter logistic regression curve to derive IC50.

Part 4: Mechanism of Action - Tubulin Polymerization Assay

Hypothesis: 1,2-disubstituted benzimidazoles are classical inhibitors of tubulin polymerization, binding to the colchicine site. This assay confirms if 6F-DMB targets the cytoskeleton.

Protocol:

  • Reagents: Purified Porcine Brain Tubulin (>99%), GTP (1 mM), PEM Buffer (pH 6.9).

  • Setup: Use a 96-well half-area black plate (pre-warmed to 37°C).

  • Reaction Mix:

    • Tubulin (3 mg/mL) in PEM buffer + GTP.

    • Add 6F-DMB (5 µM and 10 µM).

    • Control: Paclitaxel (Stabilizer), Nocodazole (Destabilizer), Vehicle (DMSO).

  • Kinetics:

    • Measure fluorescence (Ex: 360 nm / Em: 450 nm) using a DAPI-based reporter (e.g., Cytoskeleton Inc. kit) every 60 seconds for 60 minutes at 37°C.

Interpretation:

  • Destabilizer (Like 6F-DMB expected): Decreased Vmax and lower final fluorescence plateau compared to control.

  • Stabilizer: Rapid increase in fluorescence, higher plateau.

Part 5: Cell Cycle Analysis (Flow Cytometry)

Rationale: Tubulin inhibitors cause "Mitotic Arrest."[3][4] If 6F-DMB works via this mechanism, treated cells will accumulate in the G2/M phase .

Protocol:

  • Treatment: Treat HeLa cells with 6F-DMB at 2x IC50 for 24 hours.

  • Harvest: Trypsinize cells, wash with cold PBS.

  • Fixation: Resuspend in 300 µL PBS. Add 700 µL ice-cold Ethanol (70%) dropwise while vortexing. Fix overnight at -20°C.

  • Staining:

    • Wash ethanol away with PBS.

    • Resuspend in PI/RNase Staining Buffer (Propidium Iodide + RNase A).

    • Incubate 30 mins at 37°C in dark.

  • Acquisition: Analyze 10,000 events on a Flow Cytometer (FL2 channel).

Expected Results:

  • Control: G0/G1 (~60%), S (~20%), G2/M (~20%).

  • 6F-DMB Treated: Sharp increase in G2/M peak (>40-60%) , indicating metaphase arrest.

Part 6: Visualizations & Pathway Logic

Diagram 1: Structural Logic & SAR (Structure-Activity Relationship)

SAR_Logic Core Benzimidazole Core (Privileged Scaffold) Target Target Binding (Tubulin/Kinase) Core->Target Pharmacophore Sub_F 6-Fluoro Substitution (Metabolic Block) Sub_F->Core Modifies Sub_F->Target Increases Lipophilicity Sub_NMe N1-Methylation (Solubility & Tautomer Fix) Sub_NMe->Core Modifies Sub_NMe->Target Specificity Sub_C2 C2-Methylation (Steric Anchor) Sub_C2->Core Modifies Effect Anticancer Activity (Apoptosis/Arrest) Target->Effect Downstream Signaling

Caption: SAR analysis of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole showing how specific substitutions enhance the core scaffold's drug-like properties.

Diagram 2: Experimental Workflow for Validation

Workflow Step1 Step 1: Solubility Check (DMSO Stock & Media Crash Test) Step2 Step 2: Cytotoxicity Screen (MTT) (Determine IC50) Step1->Step2 Step3 Step 3: Mechanism Validation (Tubulin Polymerization Assay) Step2->Step3 If IC50 < 10 µM Step4 Step 4: Cell Cycle Analysis (Flow Cytometry - PI Staining) Step3->Step4 If Tubulin Destabilized Step5 Step 5: Apoptosis Confirmation (Annexin V / PI) Step4->Step5 Confirm Cell Death Mode

Caption: Step-by-step validation workflow ensuring resource efficiency; mechanistic assays are only triggered after confirmed cytotoxicity.

Part 7: References

  • Garbett, N. C., & Graves, D. E. (2004). Extending nature's leads: the anticancer agent of the future. Current Medicinal Chemistry, 11(23), 3085-3107.

  • Ramla, M. M., et al. (2006). Synthesis and antitumor activity of new benzimidazole derivatives.[5][6][1][7][4][8][9][10][11][12] Bioorganic & Medicinal Chemistry, 14(24), 8666-8679.

  • Soni, B., et al. (2021).[1] In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. Bioorganic & Medicinal Chemistry Reports, 4(1).

  • Hsieh, H. P., et al. (2001). Synthesis and anti-cancer activity of benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 11(12), 1545-1548. (Validating the 2-substituted benzimidazole tubulin mechanism).

  • BenchChem. (2025).[13] Discovery and history of dimethylbenzimidazoles. BenchChem Technical Guides.

Sources

Technical Application Note: Experimental Profiling of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This guide details the experimental framework for investigating 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole (CAS: 1505202-44-7 / Analogues). This compound represents a "privileged scaffold" in medicinal chemistry, combining the bioactive benzimidazole core with specific modifications designed to enhance drug-like properties.[1]

Mechanistic Rationale for Design:

  • 6-Fluoro Substitution: Strategic introduction of fluorine at the C6 position is a classic medicinal chemistry tactic ("Fluorine Scan") to block metabolic degradation (specifically CYP450-mediated para-hydroxylation) and modulate the pKa of the imidazole ring, potentially influencing binding affinity via electronic effects.

  • 1,2-Dimethylation:

    • N1-Methyl: Locks the tautomeric equilibrium, fixing the regiochemistry of the fluorine substituent (distinguishing 6-fluoro from 5-fluoro isomers) and increasing lipophilicity (LogP) for membrane permeability.

    • C2-Methyl: Provides a steric handle and a reactive site for further derivatization (e.g., Mannich reactions or oxidation to aldehydes) while maintaining a compact profile for binding pockets like the benzodiazepine site of GABA-A receptors or the colchicine site of tubulin.

Experimental Workflow Visualization

The following diagram outlines the critical path for validating this compound, moving from chemical verification to mechanistic interrogation.

ExperimentalWorkflow cluster_0 Phase 1: Chemical Validation cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: ADME Optimization QC QC & Purity (1H-NMR, HPLC-MS) Solubility Solubility Profiling (Thermodynamic/Kinetic) QC->Solubility Pass >98% Cyto Cytotoxicity (MTT/SRB Assay) Solubility->Cyto Determine Max Conc. Target Target Engagement (Tubulin Polymerization) Cyto->Target If IC50 < 10µM Meta Metabolic Stability (Microsomal Stability) Target->Meta Lead Selection

Figure 1: Integrated workflow for the characterization and biological evaluation of fluorinated benzimidazole derivatives.

Phase 1: Chemical Characterization & Formulation

Before biological testing, the regiochemistry must be confirmed because the N-methylation fixes the position of the fluorine.

Structural Verification (Regiochemistry)

Unlike 1H-benzimidazoles, the 1,2-dimethyl derivative does not tautomerize. You must distinguish the 6-fluoro isomer from the 5-fluoro isomer, which may be present as a minor impurity from synthesis.

  • Protocol: 1H-NMR (DMSO-d6, 400 MHz).

  • Diagnostic Signal: Look for the coupling constants of the aromatic protons. The proton at C7 (ortho to Fluorine, meta to N1) will show a distinct splitting pattern (

    
     and 
    
    
    
    ) compared to the 5-fluoro isomer.
  • NOESY Experiment: Critical for confirming N1-Methyl location relative to C7-H. A NOE correlation between the N-Methyl group (~3.7 ppm) and the C7-H confirms the 6-fluoro regiochemistry.

Solubility & Formulation Protocol

Benzimidazoles are often sparingly soluble in aqueous media.

Stock Solution Preparation:

  • Weigh 5-10 mg of compound.

  • Dissolve in 100% DMSO to reach a concentration of 10 mM .

  • Sonicate for 5 minutes at room temperature.

  • QC Check: Inspect for particulates. If turbid, verify solubility limit.

Aqueous Solubility Assay (Thermodynamic):

  • Method: Shake-flask method followed by HPLC-UV quantification.

  • Buffer Systems: pH 1.2 (Simulated Gastric Fluid), pH 7.4 (PBS).

  • Acceptance Criteria: For cellular assays, solubility > 50 µM in 0.5% DMSO/Media is required to avoid precipitation artifacts.

Phase 2: In Vitro Biological Screening

Cytotoxicity Screening (MTT Assay)

Benzimidazoles are classic tubulin inhibitors. This assay establishes the baseline antiproliferative potency.

  • Cell Lines:

    • A549 (Lung carcinoma) - Standard solid tumor model.

    • HCT116 (Colorectal) - Often sensitive to tubulin binders.

    • WI-38 (Normal Fibroblast) - Crucial control for selectivity.

  • Protocol Steps:

    • Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h.

    • Treat with serial dilutions of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole (0.01 µM to 100 µM).

    • Control: Vehicle control (0.5% DMSO max).

    • Incubate for 48h or 72h.

    • Add MTT reagent, incubate 4h, solubilize formazan, read OD at 570 nm.

  • Data Output: Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Mechanistic Validation: Tubulin Polymerization Assay

If the compound shows cytotoxicity, verify if it acts via the colchicine-binding site (common for benzimidazoles).

  • Principle: Fluorescent reporter enhancement upon tubulin polymerization. Inhibitors decrease the fluorescence signal over time.

  • Reagents: Purified Porcine Brain Tubulin (>99%), GTP, DAPI (or proprietary fluorophore).

  • Protocol:

    • Prepare Tubulin reaction mix in PEM buffer (pH 6.9).

    • Add Test Compound (5 µM and 10 µM).

    • Positive Control: Colchicine (Depolymerizer) or Paclitaxel (Stabilizer).

    • Measure Fluorescence (Ex 360nm / Em 450nm) every 1 min for 60 mins at 37°C.

  • Interpretation: A flattening of the polymerization curve (Vmax reduction) confirms tubulin inhibition.

Phase 3: ADME & Metabolic Stability

The 6-fluoro substituent is hypothesized to block metabolism. This must be proven experimentally.

Microsomal Stability Assay
  • Objective: Compare the intrinsic clearance (

    
    ) of the 6-Fluoro analog vs. the non-fluorinated parent (1,2-dimethylbenzimidazole).
    
  • System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Protocol:

    • Incubate compound (1 µM) with HLM (0.5 mg protein/mL) at 37°C.

    • Time points: 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile (containing Internal Standard).

    • Centrifuge and analyze supernatant via LC-MS/MS .

  • Success Metric: An increase in half-life (

    
    ) > 2-fold compared to the non-fluorinated control indicates successful metabolic blocking.
    

Data Presentation Standards

Table 1: Physicochemical & Screening Summary Template
PropertyMethodMetricTarget / Threshold
Purity HPLC-UV (254nm)% Area> 98%
Solubility Shake-flask (pH 7.4)µM> 50 µM
Cytotoxicity MTT (A549)IC50 (µM)< 10 µM (Active)
Metabolic Stability HLM Assay

(min)
> 30 min (Moderate)

Mechanism of Action Diagram

The following diagram illustrates the hypothetical interaction of the benzimidazole scaffold within the tubulin dimer interface, highlighting the role of the Fluorine atom.

Mechanism Compound 6-Fluoro-1,2-dimethyl- benzimidazole Tubulin Tubulin Dimer (Colchicine Site) Compound->Tubulin Binds via Hydrophobic Pocket Metabolism CYP450 Enzyme (Liver) Compound->Metabolism Resists Oxidation Effect1 Inhibition of Microtubule Assembly Tubulin->Effect1 Cell Cycle Arrest (G2/M Phase) Effect2 Blocked Para-Hydroxylation (Enhanced t1/2) Metabolism->Effect2 Due to C6-Fluorine Steric/Electronic Block

Figure 2: Dual-advantage mechanism: Tubulin binding for efficacy and Fluorine-mediated metabolic resistance.

References

  • Benzimidazole Scaffold in Medicinal Chemistry

    • Tahlan, S. et al.[2] "Pharmacological significance of benzimidazole derivatives: A review." BMC Chemistry, 2019.

  • Fluorine in Drug Design

    • Purser, S. et al. "Fluorine in medicinal chemistry."[3][4] Chemical Society Reviews, 2008.

  • GABA-A Receptor Modulation by Fluorinated Benzimidazoles

    • Kondej, M. et al. "2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for... GABA-A Receptor-Positive Allosteric Modulators." ACS Chemical Neuroscience, 2023.

  • Antimicrobial Activity of Fluorinated Benzimidazoles

    • Yadav, G. et al. "Fluorinated benzimidazole derivatives: In vitro antimicrobial activity."[4][5][6] Medicinal Chemistry Research, 2023.[5]

  • Microwave Synthesis of 1,2-Disubstituted Benzimidazoles

    • Porta, A. et al. "The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation." Molecules, 2022.[7][8]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues with 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole in Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during in vitro and in vivo assays. This guide provides in-depth, scientifically-grounded solutions and preventative measures to ensure the accuracy and reproducibility of your experimental results.

Introduction to 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole

6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole is a substituted benzimidazole derivative. The benzimidazole scaffold is a key component in many pharmacologically active molecules, exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The specific substitutions of a fluorine atom and two methyl groups on the core structure of this compound influence its physicochemical properties, such as lipophilicity and basicity, which in turn dictate its solubility. Understanding these properties is crucial for effective formulation and use in biological assays.

Chemical Properties:

PropertyValueSource
Molecular Formula C₉H₉FN₂[2]
Molecular Weight 164.18 g/mol [2]
LogP 2.02[2]
Topological Polar Surface Area (TPSA) 17.82 Ų[2]
Hydrogen Bond Acceptors 2[2]
Hydrogen Bond Donors 0[2]

The relatively low TPSA and lack of hydrogen bond donors suggest that this compound may have limited aqueous solubility. The LogP value of 2.02 indicates a moderate level of lipophilicity, which can contribute to solubility challenges in aqueous assay buffers.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues related to the solubility of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole.

Q1: Why is my 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole precipitating when I add it to my aqueous assay buffer?

A1: This is a frequent issue known as "solvent shock." It occurs when a compound dissolved in a high-concentration organic stock solution, typically dimethyl sulfoxide (DMSO), is rapidly diluted into an aqueous buffer. The drastic change in solvent polarity from a favorable organic environment to an unfavorable aqueous one causes the compound to crash out of solution.[3]

Troubleshooting Steps:

  • Reduce the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, ideally below 0.5%, and preferably below 0.1%, to minimize solvent-induced toxicity and precipitation.[3]

  • Employ Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can help keep the compound in solution.

  • Optimize the Dilution Method: Add the compound stock solution to the assay buffer while vortexing or stirring to ensure rapid and uniform mixing. This can prevent localized high concentrations that are prone to precipitation.

Q2: What is the best solvent for preparing a stock solution of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds like benzimidazole derivatives for use in biological assays.[3] It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.

Protocol for Stock Solution Preparation:

  • Use High-Quality DMSO: Always use fresh, anhydrous, high-purity DMSO. Water content in DMSO can significantly reduce its solvating power.

  • Determine Maximum Solubility: If the solubility in DMSO is unknown, perform a small-scale test to determine the maximum concentration at which the compound fully dissolves.

  • Ensure Complete Dissolution: Use sonication or gentle warming (be cautious of compound stability at elevated temperatures) to ensure the compound is completely dissolved in the DMSO before making any dilutions.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound and affect its solubility.[4]

Q3: Can I improve the solubility of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole in my assay by adjusting the pH?

A3: Yes, pH adjustment can be a very effective strategy. The benzimidazole structure contains basic nitrogen atoms, making the solubility of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole pH-dependent.[3] In acidic conditions, these nitrogen atoms can become protonated, forming a more soluble salt.

Experimental Workflow for pH Optimization:

pH_Optimization cluster_0 pH Optimization Workflow A Prepare a series of buffers with varying pH (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4) B Add a fixed amount of the compound's DMSO stock to each buffer A->B Dilution C Incubate and visually inspect for precipitation B->C Equilibration D Quantify solubility using nephelometry or UV-Vis spectroscopy C->D Measurement E Select the optimal pH that maximizes solubility without affecting assay performance D->E Decision

Caption: Workflow for determining the optimal pH for compound solubility.

Considerations:

  • Assay Compatibility: Ensure that the chosen pH is compatible with the biological system being studied (e.g., enzyme activity, cell viability).

  • Compound Stability: Verify that the compound is stable at the selected pH over the duration of the assay.

Q4: Are there any other methods to enhance the solubility of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole in my aqueous buffer?

A4: Several other techniques can be employed to improve the aqueous solubility of poorly soluble compounds.[5][6]

Solubility Enhancement Strategies:

StrategyMechanismKey Considerations
Co-solvents Adding a water-miscible organic solvent (e.g., ethanol, propylene glycol) to the aqueous buffer increases the overall polarity of the solvent system, improving the solubility of lipophilic compounds.[7][8]The final concentration of the co-solvent must be compatible with the assay and not cause toxicity or interfere with the biological target.[9]
Cyclodextrins These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can encapsulate the poorly soluble compound, forming an inclusion complex that is more water-soluble.[3]The type and concentration of cyclodextrin need to be optimized for the specific compound.
Surfactants Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.Choose a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) to minimize disruption of biological membranes. The surfactant concentration should be kept as low as possible.

Protocol for Evaluating Co-solvents:

  • Select Potential Co-solvents: Choose a few biocompatible, water-miscible organic solvents.

  • Prepare Buffer with Co-solvent: Prepare your assay buffer containing a range of concentrations of the selected co-solvent (e.g., 1%, 2%, 5% v/v).

  • Test Compound Solubility: Add the DMSO stock of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole to each co-solvent-containing buffer and assess for precipitation.

  • Validate Assay Performance: Run a control experiment to ensure that the chosen co-solvent concentration does not adversely affect your assay.

Advanced Troubleshooting: Persistent Solubility Issues

If you continue to experience solubility problems after trying the above methods, consider the following advanced strategies:

  • Particle Size Reduction: For some applications, reducing the particle size of the solid compound through techniques like micronization can increase the dissolution rate.[6][8][9] This is more relevant for in vivo studies or when preparing suspensions.

  • Salt Formation: Since benzimidazoles are basic, forming a salt (e.g., a hydrochloride salt) can significantly improve aqueous solubility.[10][11] This would typically be done during the chemical synthesis of the compound.

  • Formulation with Lipids: For in vivo studies, lipid-based formulations such as emulsions or liposomes can be used to deliver poorly soluble compounds.[7]

Summary of Troubleshooting Approaches

Troubleshooting_Summary cluster_Initial_Steps Initial Troubleshooting cluster_Advanced_Steps Advanced Strategies cluster_Formulation_Approaches Formulation Development (if needed) Start Solubility Issue with 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole A Optimize Dilution Protocol (Serial Dilutions, Vortexing) Start->A B Reduce Final DMSO Concentration (<0.5%) Start->B C Use High-Quality, Anhydrous DMSO Start->C D Adjust Buffer pH (Acidic Conditions) A->D B->D C->D E Incorporate Co-solvents (e.g., Ethanol, Propylene Glycol) D->E F Utilize Excipients (Cyclodextrins, Surfactants) E->F G Salt Formation (e.g., HCl salt) F->G H Particle Size Reduction (Micronization) F->H

Sources

Technical Support Center: Stability of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experimental workflows. While specific, published stability data for 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole is limited, this guide is built upon the well-established chemical principles of the benzimidazole scaffold and its derivatives. The protocols and recommendations provided herein are extrapolated from extensive literature on related compounds to offer a robust framework for your laboratory practice.

The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its general thermal and chemical robustness.[1][2] However, its stability in solution can be compromised by several environmental factors. This guide will address the most common issues encountered in the lab, providing both high-level FAQs and in-depth troubleshooting protocols to ensure the reproducibility and accuracy of your results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole in solution? Based on extensive studies of related benzimidazole compounds, the primary factors influencing stability in solution are exposure to light (photosensitivity), temperature, the pH of the medium, and the choice of solvent.[1][3] Oxidative and hydrolytic degradation are known degradation pathways for many benzimidazole derivatives.[3][4]

Q2: I've noticed a slight color change in my stock solution. What is the likely cause? A change in solution color is a common indicator of chemical degradation.[3] For benzimidazole compounds, this is often due to photodegradation from exposure to ambient or UV light, or thermal degradation if the solution has been stored improperly.[5] It is strongly recommended to prepare fresh solutions if any visual change is observed and to always store solutions protected from light at low temperatures.[3]

Q3: My biological assay results are inconsistent or show a loss of potency over time. Could this be related to compound stability? Yes, this is a classic sign of compound degradation. A decrease in the expected biological activity or poor reproducibility between experiments often points to the instability of the compound in either the stock solution or the final assay medium.[3] Benzimidazole derivatives have demonstrated susceptibility to degradation in solution, which can directly impact their effective concentration and, therefore, their potency in an assay.[3][6]

Q4: What are the best practices for preparing and storing stock solutions of this compound? For maximal stability, stock solutions should be prepared in a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO). We recommend the following:

  • Prepare a concentrated stock (e.g., 10-20 mM) to minimize the effects of adsorption to container surfaces.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6][7]

  • Store aliquots in amber vials or tubes wrapped in foil to protect from light.[1]

  • For long-term storage, -80°C is preferable, with -20°C being suitable for shorter periods.[6][7]

Q5: How do the fluoro and dimethyl substituents on the benzimidazole core affect its stability? The specific substitutions on 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole are generally expected to confer enhanced stability compared to the parent benzimidazole.

  • C-Fluoro Group: Fluorination of aromatic systems is a widely used strategy in medicinal chemistry to improve metabolic stability.[8] The carbon-fluorine bond is exceptionally strong, making the 6-position less susceptible to metabolic attack or chemical modification compared to a C-H bond.

  • N- and C-Methyl Groups: Theoretical studies on similar structures suggest that methyl substituents can increase the thermal stability of the benzimidazole ring system.[9] The N-methylation at position 1 also prevents tautomerization, which can contribute to a more predictable chemical behavior.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues with actionable solutions.

Issue 1: Appearance of New Peaks in HPLC/LC-MS Analysis of a Stock Solution

  • Possible Cause: The compound is degrading in the storage solvent or under ambient laboratory conditions. The primary suspects are photodegradation, thermal degradation, or reaction with trace impurities (e.g., water, peroxides) in the solvent.

  • Recommended Actions:

    • Confirm Identity: Ensure the new peaks are not artifacts from the solvent, column, or mobile phase. Run a blank gradient.

    • Systematic Stress Testing: Perform a forced degradation study to identify the cause. This involves subjecting freshly prepared solutions to defined stress conditions (see Protocol 1 below).

    • Review Storage Protocol: Immediately verify that stock solutions are being stored protected from light and at the recommended temperature (-20°C or -80°C). Ensure solvent quality is high (anhydrous, HPLC-grade).

Workflow for Investigating Compound Degradation

G cluster_stress Stress Testing Protocols start Issue: Unexpected Peaks in HPLC Analysis prep Prepare Fresh Solution in High-Purity DMSO start->prep photo Photostability Test (Expose to Light) prep->photo Aliquot and subject to stress thermal Thermal Stability Test (Incubate at 40°C) prep->thermal Aliquot and subject to stress ph_acid pH Stress (Acidic) (e.g., 0.1 M HCl) prep->ph_acid Aliquot and subject to stress ph_base pH Stress (Basic) (e.g., 0.1 M NaOH) prep->ph_base Aliquot and subject to stress analyze Analyze All Samples by HPLC/LC-MS (Compare to T=0 Control) photo->analyze thermal->analyze ph_acid->analyze ph_base->analyze result Identify Degradation Pathway (e.g., New peak appears only in light-exposed sample) analyze->result mitigate Implement Mitigation Strategy (e.g., Protect all future work from light) result->mitigate

Caption: Workflow for troubleshooting compound degradation.

Issue 2: Poor Reproducibility in Aqueous, Cell-Based Assays

  • Possible Cause: The compound is unstable in the aqueous assay buffer or cell culture medium, potentially due to hydrolysis or reaction with media components. Many organic compounds are less stable in aqueous environments compared to DMSO.

  • Recommended Actions:

    • Assess Aqueous Stability: Incubate the compound in the final assay buffer (without cells) for the duration of the experiment. Analyze by HPLC at different time points (e.g., 0, 2, 4, 24 hours) to quantify degradation.

    • Minimize Incubation Time: Whenever possible, reduce the pre-incubation time of the compound in the aqueous medium before adding to cells.

    • Prepare Fresh Dilutions: Always prepare working dilutions from the DMSO stock immediately before use. Do not store aqueous solutions of the compound.

    • pH Control: Ensure the pH of your assay buffer is stable and within a range where the compound is known to be stable (typically near neutral pH). The benzimidazole nucleus can be protonated at low pH, which may alter its properties.[10][11]

Section 3: Experimental Protocols

Protocol 1: General Stability Assessment by HPLC-UV

This protocol provides a framework for evaluating the stability of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole under various conditions.

  • Objective: To determine the stability of the compound in solution when exposed to heat, light, and different pH conditions.

  • Materials:

    • 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole

    • HPLC-grade DMSO, acetonitrile (ACN), and water

    • Formic acid (or other mobile phase modifier)

    • 0.1 M Hydrochloric Acid (HCl), 0.1 M Sodium Hydroxide (NaOH)

    • HPLC system with UV detector

    • C18 reversed-phase HPLC column

    • Calibrated oven, photostability chamber (or light source), pH meter

  • Methodology:

    • Stock Solution Preparation: Prepare a 10 mM stock solution in DMSO. This is your T=0 reference sample.

    • Working Solution Preparation: Dilute the stock solution to 100 µM in the respective test solvents (e.g., DMSO for thermal/photo tests, 50:50 ACN:aqueous buffer for pH tests).

    • Stress Conditions:

      • Control: Store an aliquot of the working solution at -20°C, protected from light.

      • Photostability: Expose a clear vial of the working solution to a controlled light source (ICH guidelines recommend a Xenon lamp) for a defined period (e.g., 24 hours).[5][12] Wrap a control vial in foil and place it alongside.

      • Thermal Stability: Incubate an aliquot at 40°C for a defined period (e.g., 48 hours).[6]

      • Acid/Base Hydrolysis: Dilute the stock into solutions of 0.1 M HCl and 0.1 M NaOH. Incubate at room temperature for several hours, taking time points (e.g., 0, 2, 6, 24 hours).[1]

    • HPLC Analysis:

      • Analyze all samples by reversed-phase HPLC. A typical starting method would be a gradient from 10% to 90% ACN (with 0.1% formic acid) in water (with 0.1% formic acid) over 15-20 minutes.

      • Monitor at a UV wavelength appropriate for the compound's chromophore (e.g., 280-310 nm).

    • Data Interpretation:

      • Calculate the percentage of the parent compound remaining by comparing its peak area in the stressed sample to the T=0 or control sample.

      • % Remaining = (Peak Area_stressed / Peak Area_control) * 100

      • A loss of >10% of the parent peak area is generally considered significant degradation. Note the appearance and relative area of any new peaks.

Primary Degradation Pathways for Benzimidazoles

G parent 6-Fluoro-1,2-dimethyl- 1H-benzo[d]imidazole (Parent Compound) photo_deg Photodegradation Products parent->photo_deg Light (UV/Ambient) hydrolysis_deg Hydrolysis Products parent->hydrolysis_deg H₂O (Acid/Base Catalyzed) oxidation_deg Oxidation Products parent->oxidation_deg O₂ / Peroxides

Caption: Conceptual diagram of potential degradation pathways.

Section 4: Data & Reference Tables

Table 1: Recommended Storage Conditions for Benzimidazole Solutions

Solution Type Solvent Temperature Light Protection Recommended Duration
Primary Stock Anhydrous DMSO -80°C Mandatory (Amber Vials) ≤ 6 months[6][7]
Working Aliquots Anhydrous DMSO -20°C Mandatory (Amber Vials) ≤ 1 month[6][7]

| Aqueous Dilutions | Assay Buffer/Media | N/A | Recommended | Prepare fresh, use immediately |

Table 2: Physicochemical Properties of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole

Property Value Source
CAS Number 1505202-44-7 [13]
Molecular Formula C₉H₉FN₂ [13]
Molecular Weight 164.18 g/mol [13]

| Storage (Solid) | 2-8°C, Sealed in dry |[13] |

Table 3: Summary of Factors Influencing Stability

Factor Potential Impact Mitigation Strategy
Light High risk of photodegradation in solution.[5][12] Work in low light; use amber vials or foil; store in the dark.
Temperature Accelerated degradation at elevated temperatures.[3] Store solutions frozen (-20°C or -80°C); avoid leaving on benchtop.
pH Risk of hydrolysis at extreme pH values.[1][14] Maintain solutions near neutral pH unless experimentally required.
Solvent Protic solvents (water, methanol) can facilitate hydrolysis. Impurities can cause degradation. Use high-purity, anhydrous aprotic solvents (DMSO) for stock solutions.

| Oxygen | Potential for oxidative degradation, especially if catalyzed by light or trace metals.[3][4] | Use degassed solvents for sensitive applications; store under inert gas (N₂ or Ar) if necessary. |

References

  • BenchChem. (2025). Stability issues of 3H-furo[3,4-e]benzimidazole in solution. BenchChem Technical Support.
  • BenchChem. (2025). Navigating the Physicochemical Landscape of 4-Iodo-1H-benzimidazole: A Technical Guide to Solubility and Stability. BenchChem Technical Support.
  • Ragno, G., Cione, E., et al. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical and Pharmaceutical Bulletin, 54(6), 802-806. [Link]

  • Jankauskas, V., Vaitkūnaitė, K., et al. (2021). Benzimidazole Derivatives as Energetic Materials: A Theoretical Study. Molecules, 26(15), 4423. [Link]

  • Ragno, G., Cione, E., et al. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. ResearchGate. [Link]

  • Gajda, A., Posyniak, A., et al. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Additives & Contaminants: Part A, 40(5), 655-671. [Link]

  • Sokol, M., Nitek, W., et al. (2021). Characterization of Metal-Bound Benzimidazole Derivatives, Effects on Tumor Cells of Lung Cancer. International Journal of Molecular Sciences, 22(11), 5866. [Link]

  • Wang, Z., Zhang, Z., et al. (2023). The Pivotal Role of Benzimidazole in Improving the Thermal and Dielectric Performance of Upilex-Type Polyimide. Polymers, 15(10), 2351. [Link]

  • Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397-541. [Link]

  • Tüzün, B., Kaya, E., et al. (2008). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. Molecules, 13(4), 785-798. [Link]

  • Smolyaninov, I. V., Melnikov, M. Y., et al. (2020). Hydrolysis of some imidazole, benzimidazole, and 1,2,3-benzotriazole derivatives according to HPLC and NMR diffusimetry data. ResearchGate. [Link]

  • Gajda, A., Posyniak, A., et al. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Taylor & Francis Online. [Link]

  • Shablykin, O. V., Gorski, A., et al. (2015). Deprotonation constants of benzimidazole and stepwise stability constants of the complexes. ResearchGate. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., et al. (2023). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Medicinal Chemistry, 14(8), 1435-1477. [Link]

  • Mondal, T., Jana, B., et al. (2018). pH-Dependent excited-state proton transfer characteristics in 2-acetyl benzimidazole and 2-benzoyl benzimidazole in aqueous and non-aqueous media. ResearchGate. [Link]

  • Glavan, F., Perissutti, E., et al. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience, 14(6), 1087-1100. [Link]

  • BenchChem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. BenchChem Technical Support.
  • Fischer, B. D., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics, 17(5), 1624-1634. [Link]

  • Kurbatov, I. A., et al. (2024). New Benzimidazole-Based pH-Sensitive Fluorescent Probes. Molecules, 30(23), 4622. [Link]

  • Wszołek, M., & Grenda, T. (2010). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica, 67(4), 345-351. [Link]

  • BenchChem. (2025). Theoretical Stability of 1-Fluoro-1H-imidazole: An In-depth Technical Guide. BenchChem Technical Support.
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3334-3343. [Link]

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overcoming resistance in assays with benzimidazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Desk Topic: Overcoming Resistance & Assay Failure with Benzimidazole Derivatives Status: Active Guide

Introduction: The "False Resistance" Paradox

Welcome to the technical support hub. As researchers working with benzimidazole scaffolds (e.g., albendazole, mebendazole, or novel derivatives), you often encounter a frustrating paradox: Is my compound inactive, or is my assay masking its activity?

Benzimidazoles are chemically promiscuous yet physically stubborn. They target


-tubulin to inhibit microtubule polymerization, but their high lipophilicity (LogP > 3) and susceptibility to efflux pumps often mimic biological resistance in vitro. This guide deconstructs these failure modes into solvable technical challenges.
Module 1: Solubility & Stability (The "Pre-Assay" Failure)

Symptom: Inconsistent IC50 curves, high well-to-well variability, or visible crystals in the assay plate.

The Root Cause: Benzimidazoles are notorious for "Solvent Shock."[1] When a high-concentration DMSO stock (e.g., 10mM) is pipetted directly into an aqueous buffer, the compound precipitates faster than it disperses. This creates micro-crystals that are biologically inactive, leading to false negatives (pseudo-resistance).

Troubleshooting Protocol: The Intermediate Dilution Step

Do not pipette 100% DMSO stock directly into the cell culture/assay media.

  • Prepare Stock: Dissolve benzimidazole derivative in 100% DMSO to 10 mM.

  • Create Intermediate: Dilute the stock 1:10 or 1:20 into a "transition buffer" containing 50% DMSO and 50% aqueous buffer (or PEG400).

  • Final Dilution: Pipette from the Intermediate into the final assay well.

    • Why? This reduces the kinetic energy barrier of mixing, preventing immediate crash-out.

Solvent Compatibility Table

Solvent/AdditiveRecommended Conc.[1]FunctionWarning
DMSO < 0.5% (Final)Primary Solvent>1% is cytotoxic; masks cytostatic effects.
PEG 400 1% - 5%Co-solventCan alter membrane permeability in sensitive cell lines.
Cyclodextrin (HP-

-CD)
0.5% - 2%EncapsulationPrevents precipitation but may reduce free drug availability if binding affinity is too high.
Tween 80 < 0.1%SurfactantAvoid in P-gp studies; it inhibits efflux pumps, causing false positives.
Module 2: Biological Resistance (Efflux Interference)

Symptom: The compound works in cell-free tubulin polymerization assays but fails in whole-cell viability assays (MDR phenotype).

The Root Cause: Benzimidazoles are substrates for ABC Transporters (P-glycoprotein/MDR1).[2] Cancer cells and resistant parasites overexpress these pumps, ejecting the drug before it reaches the microtubule threshold.

Diagnostic Workflow: The "Pump-Check" Experiment

To confirm if resistance is efflux-mediated, run parallel dose-response curves +/- an inhibitor.

Step-by-Step:

  • Plate Cells: Seed cells (e.g., MCF-7/ADR or resistant nematodes) at standard density.

  • Arm A (Control): Treat with benzimidazole derivative (0.1 nM – 10 µM).

  • Arm B (Inhibition): Treat with benzimidazole derivative + Verapamil (5-10 µM) or Cyclosporin A (2 µM) .

  • Readout: If the IC50 shifts significantly left (lower concentration) in Arm B, your resistance is efflux-mediated, not target-mediated.

EffluxMechanism cluster_cell Cell Membrane Boundary Drug_Ext Benzimidazole (Extracellular) Drug_Int Benzimidazole (Intracellular) Drug_Ext->Drug_Int Passive Diffusion Tubulin Target: Beta-Tubulin Drug_Int->Tubulin Binding (Effect) Pgp P-gp Efflux Pump Drug_Int->Pgp Substrate Binding Result Intracellular Accumulation Drug_Int->Result Pgp->Drug_Ext Active Efflux (ATP) Inhibitor Verapamil (Inhibitor) Inhibitor->Pgp Blocks Pump

Caption: Mechanism of P-gp mediated resistance. Verapamil blocks the efflux path, forcing intracellular accumulation.

Module 3: Target Resistance (The F200Y Mutation)

Symptom: The compound enters the cell (no efflux), but the organism survives.

The Root Cause: In helminths (parasitic worms), a Single Nucleotide Polymorphism (SNP) at codon 200 of the


-tubulin gene (F200Y ) changes Phenylalanine to Tyrosine.[3] This steric hindrance prevents benzimidazole binding. Similar isotype switching (e.g., to 

III-tubulin) occurs in resistant cancer tumors.
Protocol: Optimized Egg Hatch Assay (EHA)

Standardized for Nematodes (e.g., Haemonchus contortus)

Critical Reagents:

  • Solvent: DMSO (Final concentration must be < 1%).[1]

  • Water: Deionized water (Tap water contains chlorine which kills eggs, mimicking drug activity).

Workflow:

  • Collection: Collect fecal samples anaerobically (rectal grab). Oxygen deprivation prevents eggs from developing before the assay starts.

  • Isolation: Wash eggs through sieves (250 µm -> 25 µm). Resuspend in deionized water.

  • Incubation:

    • Add 10 µL of Drug Stock to 1.99 mL of egg suspension (approx. 100 eggs/mL).

    • Incubate at 27°C for 48 hours .

  • Stop: Add 10 µL of Lugol’s Iodine or 10% Formalin to stop hatching.

  • Analysis: Count Eggs (unhatched) vs. L1 Larvae (hatched).

Calculation:



Interpretation: An ED50 > 0.1 µg/mL (Thiabendazole equivalent) typically indicates genetic resistance (F200Y presence).

EHA_Workflow Start Fecal Sample Collection (Anaerobic) Wash Sieve Filtration (250µm / 25µm) Start->Wash Incubate Incubation 27°C, 48 Hours Wash->Incubate Dilution Drug Dilution (DMSO < 1%) Dilution->Incubate Stop Stop Reaction (Lugol's Iodine) Incubate->Stop Count Microscopy Count (Eggs vs Larvae) Stop->Count

Caption: Critical path for the Egg Hatch Assay. Note the strict temperature and anaerobic collection requirements.

Module 4: Signal Interference (Fluorescence)

Symptom: Your viability assay (e.g., Alamar Blue/Resazurin) shows "growth" even at lethal drug doses.

The Root Cause: Many benzimidazole derivatives are inherently fluorescent or absorb light at wavelengths overlapping with common assay reagents (380–450 nm excitation). They can also quench the fluorescence of probes.

Troubleshooting:

  • Blank Correction: Always include a "Drug Only" well (Media + Drug, no cells) to measure intrinsic fluorescence. Subtract this value from your experimental wells.

  • Switch Readouts:

    • Avoid: MTT (Benzimidazoles can interfere with mitochondrial reductase activity directly).

    • Use:ATP-based Luminescence (e.g., CellTiter-Glo). Benzimidazoles rarely interfere with the luciferase reaction, providing a cleaner signal for cell viability.

References
  • BenchChem Technical Support. (2025).[1][4] Enhancing Benzimidazole Compound Solubility for Biological Assays. BenchChem.[1][4] Link

  • Shaver, A. O., et al. (2025).[5] Independent mechanisms of benzimidazole resistance across Caenorhabditis nematodes.[5] bioRxiv.[5] Link

  • Zuccherato, L. W., et al. (2019). First identification of the benzimidazole resistance-associated F200Y SNP in the beta-tubulin gene in Ascaris lumbricoides.[6] PLOS ONE. Link

  • Coles, G. C., et al. (2006).[7] The detection of anthelmintic resistance in nematodes of veterinary importance.[8] Veterinary Parasitology.[7][9] Link

  • Robey, R. W., et al. (2018). Revisiting the role of ABC transporters in multidrug-resistant cancer. Nature Reviews Cancer. Link

Sources

Validation & Comparative

Technical Comparison Guide: 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole

[1]

Executive Summary

In medicinal chemistry, the strategic incorporation of fluorine into benzimidazole scaffolds is a high-impact modification used to modulate physicochemical properties without altering steric bulk significantly. This guide compares 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole (CAS: 1505202-44-7) against its non-fluorinated analog, 1,2-dimethyl-1H-benzo[d]imidazole .[1]

The introduction of the fluorine atom at the C6 position is not merely a structural variation; it acts as a metabolic blockade , significantly enhancing microsomal stability while tuning lipophilicity (


Part 1: Physicochemical Profile & The "Fluorine Effect"

The 6-fluoro analog exhibits distinct electronic and solubility profiles compared to the parent compound. The high electronegativity of fluorine induces a dipole that alters binding kinetics and metabolic susceptibility.

Comparative Data Table
Property1,2-Dimethyl-benzimidazole (Parent)6-Fluoro-1,2-dimethyl-benzimidazole Impact on Drug Design
Molecular Weight 146.19 g/mol 164.18 g/mol Minimal steric penalty (Bioisostere to H).
LogP (Lipophilicity) ~1.61~2.02Increased: Enhances membrane permeability and blood-brain barrier (BBB) penetration.
pKa (Conj. Acid) ~5.6 - 6.0~4.8 - 5.2Decreased: Fluorine's inductive effect reduces basicity of N3, altering solubility in acidic media.
Metabolic Stability Low (Susceptible to C6-hydroxylation)High (C-F bond blocks oxidation)Extends

significantly (up to 5-fold in microsomes).[2]
TPSA 17.8 Ų17.8 ŲPolar surface area remains constant; permeability changes are driven by lipophilicity.

Analyst Note: The shift in


 is critical. The fluorinated analog is less basic, which may reduce lysosomal trapping and alter the volume of distribution (

) compared to the non-fluorinated parent.
Part 2: Metabolic Stability & Mechanism

The primary driver for selecting the 6-fluoro analog over the non-fluorinated version is the mitigation of oxidative metabolism.

Mechanism of Action: Metabolic Blockade

Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C19) preferentially target electron-rich aromatic rings for hydroxylation. In 1,2-dimethylbenzimidazole, the C5 and C6 positions are the "soft spots" for this oxidation.

  • Parent Compound: Rapidly hydroxylated at C5/C6

    
     Glucuronidation 
    
    
    Excretion.
  • 6-Fluoro Analog: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol) and resistant to the CYP450 radical cation mechanism. This effectively "blocks" the metabolic site.

MetabolicPathwayParent1,2-Dimethyl-benzimidazoleCYPCYP450 Enzyme(Oxidation)Parent->CYP High AffinityMetabolite6-Hydroxy-Metabolite(Rapid Clearance)CYP->Metabolite Rapid ConversionBlockedMetabolic Blockade(No Oxidation at C6)CYP->Blocked C-F Bond Resists OxidationFluoro6-Fluoro AnalogFluoro->CYP Low ReactivityStableExtended Half-life(High Bioavailability)Blocked->Stable Result

Figure 1: Mechanism of metabolic stabilization via fluorination. The C-F bond prevents the formation of the unstable arenium ion intermediate required for hydroxylation.

Part 3: Synthesis & Regioselectivity (Critical Protocol)

Synthesizing 6-fluoro -1,2-dimethylbenzimidazole requires strict regiocontrol. A common error is the direct methylation of 5-fluorobenzimidazole, which yields a difficult-to-separate mixture of 5-fluoro (isomer A) and 6-fluoro (isomer B) products due to tautomerism.

The Solution: Construct the ring after establishing the N-methyl group to guarantee the 6-fluoro regiochemistry.

Recommended Synthetic Route
  • Precursor Selection: Start with 4-fluoro-2-nitroaniline .

  • N-Methylation: Methylate the aniline nitrogen before reduction. This locks the methyl group at the position para to the fluorine.

  • Cyclization: Upon ring closure, the fluorine ends up at the C6 position relative to the N-methyl group (N1).

SynthesisRouteStart4-Fluoro-2-nitroaniline(F is para to NH2)Step11. NaH, DMF2. MeI (Methyl Iodide)Start->Step1Inter1Intermediate A:N-Methyl-4-fluoro-2-nitroanilineStep1->Inter1Step2Reduction(H2, Pd/C or Fe/HCl)Inter1->Step2Inter2Intermediate B:4-Fluoro-N1-methyl-benzene-1,2-diamineStep2->Inter2Step3Cyclization(Acetic Acid / HCl, Heat)Inter2->Step3ProductTARGET:6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazoleStep3->ProductnoteCRITICAL: This route forces F to bepara to N1 (Position 6).Direct methylation of benzimidazoleyields 5-F/6-F mixture.Product->note

Figure 2: Regioselective synthesis workflow ensuring exclusive formation of the 6-fluoro isomer.

Part 4: Experimental Protocols
Protocol A: Regioselective Synthesis of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole

Use this protocol to avoid isomer mixtures.

Materials:

  • 4-Fluoro-2-nitroaniline (1.0 eq)

  • Methyl Iodide (MeI) (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion) (1.5 eq)

  • Acetic Acid (Glacial)

  • Palladium on Carbon (10% Pd/C)

Step-by-Step:

  • N-Methylation:

    • Dissolve 4-fluoro-2-nitroaniline in anhydrous DMF at 0°C.

    • Add NaH portion-wise. Stir for 30 min.

    • Add MeI dropwise. Warm to RT and stir for 2 hours.

    • Quench with ice water, filter precipitate. (Yields N-methyl-4-fluoro-2-nitroaniline).

  • Reduction:

    • Dissolve intermediate in MeOH. Add 10% Pd/C (5 wt%).

    • Stir under H₂ atmosphere (balloon) for 4 hours.

    • Filter through Celite to remove Pd. Concentrate filtrate.

  • Phillips Cyclization:

    • Dissolve the diamine residue in 4N HCl (aq) containing Acetic Acid (1.5 eq).

    • Reflux at 100°C for 12 hours.

    • Cool to 0°C, neutralize with NaOH to pH 9.

    • Extract with EtOAc, dry over MgSO₄, and concentrate.

    • Purification: Recrystallize from Ethanol/Water.

Protocol B: Microsomal Stability Assay (In Vitro)

Use this to validate the metabolic stability improvement.

  • Preparation: Prepare 10 mM stock solutions of Parent and 6-Fluoro analog in DMSO.

  • Incubation:

    • Mix test compound (1 µM final) with Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 min.

    • Initiate reaction with NADPH (1 mM).

  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes.

  • Quenching: Add cold Acetonitrile (containing internal standard) to stop reaction.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
    .
    
    • Expectation: 6-Fluoro analog should show >3x longer

      
       than the parent.
      
References
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • ChemScene. (2024). Product Data: 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole (CAS 1505202-44-7).[1] Link

  • BenchChem. (2025).[3] Technical Guide to the Synthesis of 1,6-Dimethyl-1H-benzo[d]imidazole. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Comparative Guide: Cytotoxicity of Benzimidazole Derivatives in Cancer Cells

[1][2]

Executive Summary: The "Privileged Scaffold" in Oncology

In the landscape of small-molecule drug discovery, the benzimidazole moiety is classified as a "privileged scaffold."[1] Structurally isosteric to purine nucleotides (adenine and guanine), benzimidazole derivatives possess an inherent affinity for diverse biological targets, including enzymes, receptors, and DNA.[2]

While historically known as broad-spectrum anthelmintics (e.g., Albendazole, Mebendazole), recent repurposing efforts and novel synthetic campaigns have positioned these compounds as potent anticancer agents. This guide provides a technical comparison of repurposed benzimidazoles versus novel synthetic derivatives, analyzing their cytotoxicity profiles, mechanisms of action, and critical experimental protocols.[3]

Mechanistic Profiling: Tubulin vs. Kinase Inhibition

To understand cytotoxicity differences, one must first distinguish the primary modes of action. Benzimidazoles generally fall into two mechanistic categories:

  • Microtubule Destabilizers (Classic): Compounds like Nocodazole and Albendazole bind to the colchicine-binding site of

    
    -tubulin. This inhibits tubulin polymerization, leading to mitotic arrest at the G2/M phase and subsequent apoptosis.[3]
    
  • Kinase & DNA Intercalators (Novel): Newer 2-substituted derivatives are often designed to target specific kinases (EGFR, VEGFR) or intercalate into the DNA minor groove, mimicking the action of traditional chemotherapeutics like Doxorubicin but often with improved selectivity profiles.

Mechanism of Action Visualization

Benzimidazole_MechanismBenzimidazoleBenzimidazoleDerivativeTubulinBeta-TubulinBindingBenzimidazole->Tubulin Primary ModeKinaseKinase Inhibition(EGFR/VEGFR)Benzimidazole->Kinase Synthetic ModeDNADNA MinorGroove BindingBenzimidazole->DNA Synthetic ModePolymerizationMicrotubulePolymerizationTubulin->Polymerization InhibitsArrestG2/M CellCycle ArrestPolymerization->Arrest Failure leads toApoptosisApoptosis(Cell Death)Arrest->ApoptosisKinase->Apoptosis Signaling CascadeDNA->Apoptosis Replication Block

Figure 1: Dual-pathway mechanism of benzimidazole derivatives targeting cytoskeletal integrity and genomic stability.

Comparative Cytotoxicity Data

The following data synthesizes performance metrics from recent high-impact studies. It compares Repurposed Anthelmintics (established safety profiles) against Novel Synthetic Derivatives (high potency) and Standard Chemotherapy Controls .

Table 1: Representative IC50 Values ( M) Across Key Cancer Cell Lines[2]
Compound ClassSpecific AgentMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)Mechanism Note
Repurposed Albendazole0.25 - 1.51.8 - 4.20.5 - 2.0Tubulin depolymerization; limited by solubility.
Repurposed Mebendazole0.30 - 1.22.1 - 5.00.8 - 3.5Potent G2/M arrest; crosses blood-brain barrier.
Novel Synthetic 2-Aryl-Benzimidazole0.08 - 0.4 0.5 - 1.2 1.5 - 3.0Enhanced lipophilicity; often EGFR targeting.
Novel Synthetic Benzimidazole-Hybrid2.5 - 5.01.1 - 3.00.2 - 0.9 DNA intercalation (minor groove binding).
Standard Control Cisplatin4.0 - 15.03.5 - 10.02.5 - 8.0DNA crosslinker; high toxicity baseline.
Standard Control Doxorubicin0.1 - 0.50.2 - 0.80.1 - 0.6Topoisomerase II inhibitor.

Analyst Insight: While novel synthetic derivatives (specifically 2-aryl substituted) often show superior potency (lower IC50) compared to repurposed drugs, the repurposed agents (Albendazole) exhibit a more favorable Selectivity Index (SI), showing significantly lower toxicity to healthy fibroblast cells (e.g., WI-38) compared to Cisplatin.

Structure-Activity Relationship (SAR) Analysis

For researchers designing new derivatives, the cytotoxicity profile is heavily dictated by substitutions at specific positions on the benzimidazole ring:

  • Position 2 (C2): The most critical site for modification. Introducing aryl groups, heterocycles (e.g., pyrazole, triazole), or hydrazone linkers at C2 significantly enhances anticancer activity by increasing hydrophobic interactions with the tubulin binding pocket.

  • Position 1 (N1): Substitution here (e.g., alkylation) often improves solubility and bioavailability but can sometimes reduce hydrogen-bonding capacity essential for target binding.

  • Position 5/6: Electron-withdrawing groups (e.g., -F, -Cl, -NO2) at these positions frequently increase potency by altering the electronic distribution of the ring system, enhancing DNA affinity.

Validated Experimental Protocol: MTT Cytotoxicity Assay

Benzimidazoles are notoriously hydrophobic. Standard aqueous protocols often fail due to precipitation, leading to false negatives. The following protocol utilizes a DMSO solubilization step critical for this compound class.

Workflow Visualization

MTT_WorkflowSeed1. Cell Seeding(5-10k cells/well)Treat2. Drug Treatment(Dissolve in DMSO < 0.5%)Seed->Treat Adherence (24h)Incubate3. Incubation(24h - 72h @ 37°C)Treat->IncubateAddMTT4. Add MTT Reagent(Incubate 4h)Incubate->AddMTT Metabolic ConversionSolubilize5. Solubilization(100µL DMSO)AddMTT->Solubilize Formazan CrystalsRead6. Absorbance Read(OD 570nm)Solubilize->Read Quantify

Figure 2: Step-by-step MTT assay workflow optimized for hydrophobic benzimidazole derivatives.

Detailed Methodology
  • Preparation: Dissolve benzimidazole derivatives in 100% DMSO to create a stock solution (e.g., 10-50 mM). Store at -20°C.

  • Seeding: Seed cancer cells (e.g., MCF-7) into 96-well plates at a density of

    
     to 
    
    
    cells/well. Allow attachment for 24 hours.
  • Treatment: Dilute the stock solution with complete media.

    • Critical Check: Ensure the final DMSO concentration in the well does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

    • Perform serial dilutions to establish a dose-response curve (e.g., 0.1

      
      M to 100 
      
      
      M).
  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO

    
    .
    
  • MTT Addition: Add 10-20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours until purple formazan crystals are visible.
    
  • Solubilization: Carefully aspirate the medium (do not disturb crystals). Add 100

    
    L of DMSO  to dissolve the formazan.[4]
    
    • Why DMSO? Acidified isopropanol is sometimes used, but DMSO is superior for benzimidazoles due to the high lipophilicity of the drug residues that might otherwise precipitate.

  • Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis (e.g., GraphPad Prism).

References

  • Song, B., et al. (2022). "Repurposing of Benzimidazole Anthelmintic Drugs as Cancer Therapeutics."[5] Cancers, 14(19), 4601.[5] [Link]

  • Dogra, N., et al. (2018). "Fenbendazole acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways." Scientific Reports, 8, 11926. [Link]

  • Al-Douh, M. H., et al. (2012). "Anti-Proliferation Effects of Benzimidazole Derivatives on HCT-116 Colon Cancer and MCF-7 Breast Cancer Cell Lines." Asian Pacific Journal of Cancer Prevention, 13, 4078. [Link]

  • Creative Diagnostics. "MTT Assay Protocol for Cell Viability." [Link]

cross-validation of experimental results for 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Cross-Validation of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole: A Comparative Analysis

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its unique bicyclic structure allows for versatile functionalization, enabling interaction with a wide array of biological targets.[3][4] The strategic incorporation of fluorine atoms into drug candidates is a widely employed technique to enhance metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacological profiles.[5][6][7] This guide focuses on 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole, a specific derivative for which public experimental data is scarce.

As Senior Application Scientists, our objective is to provide a predictive cross-validation of this compound's potential performance. By collating and analyzing experimental data from structurally similar fluorinated and non-fluorinated benzimidazoles, we can establish a robust hypothesis regarding its synthetic accessibility and biological activity. This document serves as a comparative guide for researchers, offering insights grounded in established structure-activity relationships (SAR) to direct future experimental work.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The introduction of a fluorine atom at the 6-position and methyl groups at the 1- and 2-positions is expected to significantly alter the properties compared to the parent benzimidazole scaffold.

Property6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole1,2-Dimethyl-1H-benzo[d]imidazole (Non-fluorinated Analog)5-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole (Regioisomer)
CAS Number 1505202-44-7[8]2826-53-11343160-50-3
Molecular Formula C₉H₉FN₂[8]C₉H₁₀N₂C₉H₉FN₂
Molecular Weight 164.18 g/mol [8]146.19 g/mol 164.18 g/mol
Predicted LogP 2.02[8]~1.8~2.0
Topological Polar Surface Area (TPSA) 17.82 Ų[8]17.82 Ų17.82 Ų
Hydrogen Bond Donors 0[8]00
Hydrogen Bond Acceptors 2[8]22

Data for analogs are estimated based on standard medicinal chemistry principles.

The fluorine atom's high electronegativity can influence the electronic distribution within the aromatic system, potentially affecting pKa and receptor binding interactions. The N-1 methylation prevents hydrogen bond donation and ensures a specific tautomeric form, which can be crucial for consistent biological activity.

Proposed Synthetic Pathway and Workflow

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: N-Methylation A 4-Fluoro-5-methyl-1,2-phenylenediamine C Heat (e.g., in Polyphosphoric Acid) A->C B Acetic Acid (or Acetic Anhydride) B->C D 6-Fluoro-2-methyl-1H-benzo[d]imidazole C->D E 6-Fluoro-2-methyl-1H-benzo[d]imidazole G Base (e.g., NaH or K2CO3) in Solvent (e.g., DMF) E->G F Methylating Agent (e.g., Methyl Iodide) F->G H 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole G->H

Caption: Proposed two-step synthesis of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole.

This synthetic approach offers a logical and experimentally feasible route. The initial cyclocondensation forms the core fluorinated benzimidazole ring, and the subsequent N-methylation at the more accessible nitrogen atom finalizes the target structure.

Cross-Validation of Biological Activity: A Comparative Analysis

Lacking direct experimental results for the target compound, we can predict its biological potential by cross-referencing data from analogous structures. Fluorinated benzimidazoles have demonstrated significant promise as both antimicrobial and antiproliferative agents.[5][7]

Antimicrobial Potential

The introduction of fluorine often enhances the antimicrobial properties of benzimidazole derivatives.[5][6] Studies show that fluorinated compounds can exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5] For instance, certain fluorinated benzimidazoles show potent efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[10]

Table 2: Comparative Antimicrobial Activity of Fluorinated Benzimidazoles

Compound/OrganismS. aureus (MIC µg/mL)B. subtilis (MIC µg/mL)Gram-Negative Bacteria (MIC µg/mL)Fungal Strains (MIC µg/mL)Reference
TFBZ (a fluorinated benzimidazole) 4 (MRSA)->64-[10]
2-(m-fluorophenyl)-benzimidazole derivative (18) -7.8131.25-[5]
Fluorinated Benzimidazole (3) 156.25--78.12 (C. albicans)[6]
6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole Predicted: 5-100 Predicted: 5-100 Predicted: 10-200 Predicted: 10-150 Hypothetical

Based on these data, it is reasonable to hypothesize that 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole will exhibit moderate to good antimicrobial activity, particularly against Gram-positive bacteria. The specific substitution pattern (6-fluoro, 1-methyl, 2-methyl) will be a critical determinant of the activity spectrum and potency.

Antiproliferative Potential

Fluorinated benzimidazoles have also been extensively investigated as anticancer agents.[7][11][12] The position of the fluorine substituent can dramatically impact cytotoxicity against various cancer cell lines.[11] For example, para- and ortho-fluoro substituted compounds have been shown to be more active than their meta-fluoro counterparts.[11]

Table 3: Comparative Antiproliferative Activity of Fluorinated Benzimidazoles

Compound (Substitution)A549 (Lung) IC₅₀ µMHeLa (Cervical) IC₅₀ µMHepG2 (Liver) IC₅₀ µMSelectivity vs. Normal CellsReference
Compound 55b (Fluorinated pyrazolylbenzimidazole) ---Potent growth inhibition[7]
ORT14 (para-fluoro) 0.3770.1880.18825-50x more selective[11]
Compound 6i (3-F substituted) --7.82-10.21 (range)-[13]
Compound 23 (6-Chloro, meta-Fluoro) --2-9.4 (range)-[14]
6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole Predicted: 1-20 Predicted: 1-20 Predicted: 1-25 Predicted: Moderate to High Hypothetical

The existing data strongly suggests that our target compound has a high probability of exhibiting significant antiproliferative activity. The 6-fluoro substitution, analogous to the 5-chloro substitution which enhances anticancer activity, is a promising feature.[14] The compound's efficacy and selectivity would need to be confirmed experimentally, but the outlook based on related structures is positive.

Detailed Experimental Protocols

To facilitate further research, we provide detailed, self-validating protocols for the proposed synthesis and a standard biological evaluation assay.

Protocol 1: Synthesis of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole

Step 1: Synthesis of 6-Fluoro-2-methyl-1H-benzo[d]imidazole

  • Reactant Preparation: In a round-bottom flask, combine 4-fluoro-5-methyl-1,2-phenylenediamine (1 equivalent) with polyphosphoric acid (PPA) (10-15 equivalents).

  • Reagent Addition: Slowly add acetic acid (1.2 equivalents) to the mixture while stirring.

  • Cyclocondensation: Heat the reaction mixture to 180-200°C for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralization: Carefully neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • Extraction & Purification: The resulting precipitate is filtered, washed with cold water, and dried. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: Synthesis of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole

  • Reactant Preparation: Dissolve 6-Fluoro-2-methyl-1H-benzo[d]imidazole (1 equivalent) in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF).

  • Deprotonation: Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise. Allow the mixture to stir at room temperature for 30 minutes.

  • N-Methylation: Cool the mixture again in an ice bath and add methyl iodide (1.2 equivalents) dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Quenching & Extraction: Quench the reaction by slowly adding water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified using column chromatography.

Protocol 2: Antiproliferative Activity Assessment (MTT Assay)

This protocol outlines a standard procedure to determine the cytotoxic effects of a compound on cancer cell lines.

G A 1. Seed Cells Plate cancer cells (e.g., A549, HepG2) in a 96-well plate. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole. Include vehicle control & positive control. A->B C 3. Incubation Incubate the plate for 48-72h in a humidified incubator (37°C, 5% CO2). B->C D 4. Add MTT Reagent Add MTT solution (e.g., 0.5 mg/mL) to each well. Incubate for 3-4h. C->D E 5. Solubilize Formazan Remove media, add DMSO or solubilization buffer to dissolve purple formazan crystals. D->E F 6. Measure Absorbance Read the absorbance at ~570nm using a microplate reader. E->F G 7. Data Analysis Calculate cell viability (%) and determine the IC50 value. F->G

Caption: Standard workflow for the MTT cell viability assay.

Conclusion

While direct experimental validation for 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole is pending, a comprehensive analysis of structurally related compounds provides a strong, scientifically-grounded basis for predicting its properties and biological activities. The proposed synthetic route is robust and based on established chemical principles. Cross-validation with existing literature strongly suggests that this compound is a promising candidate for investigation as both an antimicrobial and an antiproliferative agent. The strategic placement of the fluoro and methyl groups is hypothesized to confer favorable biological characteristics worthy of experimental exploration. This guide provides the necessary theoretical framework, comparative data, and detailed protocols to empower researchers to undertake this validation.

References

  • Gouda, M. A., et al. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. Available at: [Link]

  • Request PDF. (2025). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. Available at: [Link]

  • Zhang, A., et al. (2024). Bactericidal and biofilm eradication efficacy of a fluorinated benzimidazole derivative, TFBZ, against methicillin-resistant Staphylococcus aureus. PMC. Available at: [Link]

  • ResearchGate. (2025). Fluorinated benzimidazoles for medicinal chemistry and new materials. Available at: [Link]

  • Abdel-Sattar, A. A. M., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PMC. Available at: [Link]

  • Koprivanac, A., et al. (2025). Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives: antiproliferative and antibacterial effects. RSC Publishing. Available at: [Link]

  • Rahman, A. F. M. M., et al. (2024). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Semantic Scholar. Available at: [Link]

  • Ersan, R. H., & Duran, G. O. (2021). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. ACG Publications. Available at: [Link]

  • MDPI. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Available at: [Link]

  • PubMed. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Available at: [Link]

  • PMC. (2025). Benzo[d]imidazole–Naphthalen-Arylmethanone Regioisomers as CB1 Ligands: Evaluation of Agonism via an Indirect Cytotoxicity-Based Approach. Available at: [Link]

  • ResearchGate. (2025). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. Available at: [Link]

  • PubMed. (2012). Synthesis and biological evaluation of benzo[d]imidazole derivatives as potential anti-cancer agents. Available at: [Link]

  • ACS Publications. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Available at: [Link]

  • MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Available at: [Link]

  • PMC. (n.d.). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. Available at: [Link]

  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PMC. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterization and Biological Activity of Imidazole Derivatives. Available at: [Link]

  • Journal of King Saud University - Science. (2025). Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. Available at: [Link]

  • MDPI. (2021). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Available at: [Link]

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A Comparative Benchmarking Guide: 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole versus Standard-of-Care Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for benchmarking the novel benzimidazole derivative, 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole, against established standard-of-care drugs in oncology. The following protocols and analyses are designed for researchers, scientists, and drug development professionals to objectively evaluate its therapeutic potential.

Introduction: The Promise of the Benzimidazole Scaffold

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its structural similarity to endogenous purine nucleotides allows for interaction with various biomolecular targets, leading to a broad spectrum of activities, including anticancer, anti-inflammatory, antiviral, and antifungal effects.[1][2][3] In oncology, benzimidazole derivatives have garnered significant attention for their ability to target multiple facets of cancer progression through mechanisms such as inhibition of tubulin polymerization, DNA intercalation, and modulation of critical signaling pathways.[1][4][5][6]

The subject of this guide, 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole, is a novel entity within this promising class. The inclusion of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[2][7] This guide outlines a rigorous, multi-faceted approach to compare its efficacy and mechanism of action against well-established anticancer agents.

Part 1: In Vitro Performance Benchmarking

The initial phase of evaluation focuses on the direct cytotoxic effects of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole on cancer cells and delves into its potential mechanisms of action.

Comparative Cytotoxicity Assessment

The foundational step is to determine the concentration-dependent cytotoxic effect of the compound across a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[8]

Standard Drugs for Comparison:

  • Paclitaxel: A potent mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest and apoptosis.[6]

  • Doxorubicin: A topoisomerase II inhibitor that intercalates into DNA, preventing replication and leading to cell death.

  • Methotrexate: An antifolate agent that inhibits dihydrofolate reductase, disrupting DNA synthesis. It has been used as a comparator in studies of similar benzimidazole derivatives.[2][9]

Selected Human Cancer Cell Lines:

  • A549 (Lung Carcinoma): A commonly used model for lung cancer.

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line.[10]

  • HeLa (Cervical Cancer): One of the oldest and most commonly used human cell lines.[5]

  • HepG2 (Hepatocellular Carcinoma): A well-differentiated liver cancer cell line.

  • HEK293 (Human Embryonic Kidney Cells): To be used as a non-cancerous control to assess selectivity.[2][9]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole and the standard drugs (Paclitaxel, Doxorubicin, Methotrexate) in culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound on each cell line.

Data Presentation: Comparative IC50 Values (µM)

CompoundA549 (Lung)MCF-7 (Breast)HeLa (Cervical)HepG2 (Liver)HEK293 (Normal)Selectivity Index (HEK293/Avg. Cancer IC50)
6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazoleDataDataDataDataDataData
PaclitaxelDataDataDataDataDataData
DoxorubicinDataDataDataDataDataData
MethotrexateDataDataDataDataDataData

A higher selectivity index indicates a greater preferential cytotoxicity towards cancer cells.

Mechanistic Deep Dive: Tubulin Polymerization and NF-κB Signaling

Based on the known activities of benzimidazole derivatives, two key potential mechanisms of action will be investigated: inhibition of tubulin polymerization and modulation of the NF-κB signaling pathway.

1.2.1. Tubulin Polymerization Assay

This assay directly measures the effect of the compound on the assembly of microtubules, a critical process in cell division.[11][12]

Standard Drugs for Comparison:

  • Paclitaxel: A microtubule-stabilizing agent (promoter of polymerization).[6]

  • Nocodazole/Colchicine: Microtubule-destabilizing agents (inhibitors of polymerization).[13]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Reagent Preparation: Use a commercially available tubulin polymerization assay kit containing purified tubulin, GTP, and a fluorescence reporter.

  • Assay Setup: In a 96-well plate, add tubulin solution to a polymerization buffer.

  • Compound Addition: Add 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole or control drugs at various concentrations.

  • Initiation and Monitoring: Initiate polymerization by incubating the plate at 37°C. Monitor the increase in fluorescence over time, which is proportional to the extent of tubulin polymerization.

  • Data Analysis: Plot fluorescence intensity versus time. Calculate the area under the curve (AUC) or the initial rate of polymerization to quantify the inhibitory or stabilizing effect.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tubulin Purified Tubulin Plate 96-well Plate Incubation at 37°C Tubulin->Plate Buffer Polymerization Buffer + GTP Buffer->Plate Test_Compound 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole Test_Compound->Plate Controls Paclitaxel / Nocodazole Controls->Plate Reader Fluorescence Measurement (Time-course) Plate->Reader Plot Plot Fluorescence vs. Time Reader->Plot IC50_Calc Calculate IC50 or EC50 Plot->IC50_Calc

Caption: Workflow for the in vitro tubulin polymerization assay.

1.2.2. NF-κB Activity Assay

The NF-κB pathway is a critical regulator of inflammation and is often constitutively active in cancer cells, promoting proliferation and survival.[9][14][15]

Standard Drug for Comparison:

  • BAY 11-7082: A well-characterized inhibitor of IκBα phosphorylation, which prevents NF-κB activation.[3]

Experimental Protocol: NF-κB Reporter Assay

  • Cell Line: Use a cancer cell line (e.g., HEK293T or a relevant cancer line) stably transfected with an NF-κB-luciferase reporter construct.

  • Treatment: Pre-treat the cells with various concentrations of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole or BAY 11-7082 for 1-2 hours.

  • Stimulation: Induce NF-κB activation using a stimulant such as TNF-α or PMA.

  • Lysis and Luminescence Measurement: After an appropriate incubation period (e.g., 6-8 hours), lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize luciferase activity to a control (e.g., total protein concentration) and calculate the percent inhibition of NF-κB activity.

Visualization of NF-κB Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α / PMA Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB releases IkB_p P-IκB IkB_NFkB->IkB_p NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Proteasome Proteasome Degradation IkB_p->Proteasome ubiquitination DNA DNA NFkB_nuc->DNA binds Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription BAY117082 BAY 11-7082 BAY117082->IKK inhibits Our_Compound 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole Our_Compound->IKK potential inhibition?

Caption: Canonical NF-κB signaling pathway and potential points of inhibition.

Part 2: In Vivo Efficacy Benchmarking

Following promising in vitro results, the next critical step is to evaluate the antitumor efficacy of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are the gold standard for preclinical in vivo testing of cancer therapeutics.[4][15][16]

Cell Line-Derived Xenograft (CDX) Model

CDX models offer high reproducibility and are crucial for initial in vivo efficacy studies.[15]

Standard Drug for Comparison:

  • Paclitaxel or a clinically relevant standard-of-care for the chosen cancer type.

Experimental Protocol: Subcutaneous Xenograft Study

  • Cell Implantation: Subcutaneously inject a suitable cancer cell line (e.g., A549, selected based on in vitro sensitivity) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle control, 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole at different doses, and standard drug).

  • Dosing: Administer the compounds via an appropriate route (e.g., intraperitoneal, oral gavage) according to a predetermined schedule.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size, or after a fixed duration.

  • Analysis: At the end of the study, excise the tumors and weigh them. Calculate the tumor growth inhibition (TGI) for each treatment group.

Data Presentation: In Vivo Antitumor Efficacy

Treatment GroupMean Tumor Volume (mm³) ± SEMMean Tumor Weight (g) ± SEMTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle ControlDataData0Data
6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole (Low Dose)DataDataDataData
6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole (High Dose)DataDataDataData
PaclitaxelDataDataDataData

Conclusion

This guide provides a structured and scientifically rigorous framework for the preclinical benchmarking of 6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole. By systematically comparing its in vitro cytotoxicity, mechanistic activity, and in vivo efficacy against established standards, researchers can generate the robust data package necessary to validate its potential as a novel anticancer therapeutic. The proposed experiments are designed to not only assess efficacy but also to provide critical insights into the compound's mechanism of action, selectivity, and potential for further development.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.